molecular formula C12H14ClNO5S B434166 Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate CAS No. 352668-16-7

Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate

Número de catálogo: B434166
Número CAS: 352668-16-7
Peso molecular: 319.76g/mol
Clave InChI: BBUJYJLXXUEWEX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate is a useful research compound. Its molecular formula is C12H14ClNO5S and its molecular weight is 319.76g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

methyl 4-chloro-3-morpholin-4-ylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO5S/c1-18-12(15)9-2-3-10(13)11(8-9)20(16,17)14-4-6-19-7-5-14/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUJYJLXXUEWEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Scientist's In-Depth Guide to the Synthesis of Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the Target Moiety

In the landscape of modern drug discovery, the synthesis of highly functionalized intermediates is a cornerstone of efficient lead optimization and candidate development. Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate is a quintessential example of such a scaffold. Its structural architecture is not a random assortment of functional groups; it is a carefully orchestrated arrangement that presents medicinal chemists with a versatile platform. The chlorinated benzene ring provides a handle for cross-coupling reactions, the methyl ester can be hydrolyzed or converted to amides, and the morpholine sulfonamide offers a stable, polar vector that can be crucial for modulating pharmacokinetic properties. Understanding the nuances of its synthesis is therefore not merely an academic exercise but a critical capability for laboratories engaged in the synthesis of complex molecular entities, particularly in the anticoagulant and oncology therapeutic areas. This guide is structured to provide not just a protocol, but the underlying chemical logic, enabling researchers to adapt and troubleshoot the synthesis with a high degree of confidence.

Retrosynthetic Strategy and Mechanistic Overview

A logical deconstruction of methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate points to a robust and scalable two-step synthetic sequence. The primary disconnection occurs at the sulfur-nitrogen bond of the sulfonamide, a reliable and well-established transformation. This leads back to two key precursors: morpholine and the highly reactive intermediate, methyl 4-chloro-3-(chlorosulfonyl)benzoate.

This sulfonyl chloride intermediate is, in turn, accessible from the commercially available and cost-effective starting material, methyl 4-chlorobenzoate. The critical transformation here is an electrophilic aromatic substitution, specifically, a chlorosulfonylation reaction.

G Target Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate Intermediate_1 Methyl 4-chloro-3-(chlorosulfonyl)benzoate Target->Intermediate_1 Sulfonamide Formation (Nucleophilic Substitution) Reagent_2 Morpholine Target->Reagent_2 SM Methyl 4-chlorobenzoate Intermediate_1->SM Chlorosulfonylation (Electrophilic Aromatic Substitution)

Figure 1: Retrosynthetic pathway for the target compound.

The entire synthetic approach is predicated on two fundamental and high-yielding organic reactions, making it an attractive pathway for both small-scale discovery and larger-scale production.

Part I: Synthesis of Methyl 4-chloro-3-(chlorosulfonyl)benzoate

Core Principle: Electrophilic Aromatic Substitution

The introduction of the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring of methyl 4-chlorobenzoate is achieved using chlorosulfonic acid (ClSO₃H). This reagent serves as both the solvent and the electrophile source. The reaction is a classic electrophilic aromatic substitution. The electron-withdrawing nature of the chloro and methyl ester substituents deactivates the ring towards substitution but directs the incoming electrophile to the C-3 position (ortho to the chlorine and meta to the ester).

The reaction mechanism involves the formation of the highly electrophilic sulfur trioxide-like species, which attacks the aromatic ring to form a resonance-stabilized carbocation (sigma complex). Subsequent loss of a proton restores aromaticity and yields the sulfonyl chloride.

Detailed Experimental Protocol

Materials & Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )AmountMolesStoichiometry
Methyl 4-chlorobenzoateC₈H₇ClO₂170.5910.0 g0.05861.0 eq
Chlorosulfonic AcidClSO₃H116.5225 mL (~44g)0.378~6.4 eq
Crushed IceH₂O18.02~200 g--
Deionized WaterH₂O18.02As needed--

Procedure:

  • Vessel Preparation: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a gas scrubber containing a sodium hydroxide solution to neutralize the evolving HCl gas. Ensure all glassware is thoroughly dried.

  • Reagent Charging: Charge the flask with methyl 4-chlorobenzoate (10.0 g, 0.0586 mol).

  • Initial Cooling: Place the flask in an ice/water bath and cool the contents to 0–5 °C with stirring.

  • Reagent Addition: Slowly add chlorosulfonic acid (25 mL) dropwise via the dropping funnel over 30–45 minutes. Causality Note: This slow, cooled addition is critical to manage the initial exothermic reaction and prevent side reactions. The temperature must be maintained below 10 °C.[1]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture in an oil bath to 60–65 °C and maintain this temperature with vigorous stirring for 2-3 hours to ensure the reaction goes to completion.[1]

  • Reaction Quench: Cool the reaction mixture back to room temperature. In a separate large beaker (1 L), prepare a slurry of crushed ice (~200 g). Critical Safety Step: In a well-ventilated fume hood, very slowly and carefully pour the reaction mixture in a thin stream onto the crushed ice with vigorous mechanical stirring. This is a highly exothermic process that generates large volumes of HCl gas.

  • Isolation: The product will precipitate as a white solid. Allow the ice to melt completely, then collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes any residual acids.

  • Drying: Dry the solid product under vacuum at 40-50 °C to a constant weight. The resulting methyl 4-chloro-3-(chlorosulfonyl)benzoate is typically used in the next step without further purification.

Expected Outcome: A white to off-white solid with an expected yield of 80-90%.

Part II: Synthesis of Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate

Core Principle: Nucleophilic Substitution at Sulfur

This transformation is a nucleophilic substitution reaction at the sulfonyl group. The nitrogen atom of morpholine acts as the nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. The chloride ion serves as the leaving group. A second equivalent of morpholine acts as a base to quench the HCl generated in situ, forming morpholine hydrochloride and driving the reaction to completion.

G cluster_0 Step 1: Chlorosulfonylation cluster_1 Step 2: Sulfonamide Formation SM Methyl 4-chlorobenzoate INT Methyl 4-chloro-3-(chlorosulfonyl)benzoate SM->INT ClSO₃H, 60-65 °C INT2 Methyl 4-chloro-3-(chlorosulfonyl)benzoate PROD Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate INT2->PROD Morpholine (2.2 eq), DCM, 0 °C to RT

Figure 2: High-level experimental workflow.

Detailed Experimental Protocol

Materials & Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )AmountMolesStoichiometry
Methyl 4-chloro-3-(chlorosulfonyl)benzoateC₈H₆Cl₂O₄S269.0910.0 g0.03721.0 eq
MorpholineC₄H₉NO87.127.1 mL (7.1 g)0.08182.2 eq
Dichloromethane (DCM)CH₂Cl₂84.93100 mL--
1 M Hydrochloric AcidHCl36.46~100 mL--
Sat. Sodium BicarbonateNaHCO₃84.01~50 mL--
BrineNaCl (aq)-~50 mL--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve methyl 4-chloro-3-(chlorosulfonyl)benzoate (10.0 g, 0.0372 mol) in dichloromethane (100 mL).

  • Cooling: Cool the solution to 0–5 °C in an ice/water bath.

  • Nucleophile Addition: Add morpholine (7.1 mL, 0.0818 mol) dropwise to the cooled solution over 15-20 minutes. A white precipitate (morpholine hydrochloride) will form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor for completion by TLC (e.g., 1:1 Ethyl Acetate:Hexane).

  • Work-up - Aqueous Wash: Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction and Neutralization: Separate the layers. Wash the organic (DCM) layer sequentially with 1 M HCl (2 x 50 mL) to remove excess morpholine, followed by saturated NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a solid.

  • Purification: The crude product can be purified by recrystallization from ethanol or isopropanol to afford the final product as a crystalline white solid.

Expected Outcome: A white crystalline solid with an expected yield of 90-97%.

Safety and Hazard Management

This synthesis involves hazardous materials that require strict safety protocols.

  • Chlorosulfonic Acid: This substance is extremely corrosive and reacts violently with water, releasing large quantities of toxic HCl gas.[2][3]

    • Handling: Always handle in a certified chemical fume hood.

    • PPE: Wear acid-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a lab coat.[4][5]

    • Quenching: The quenching process on ice is highly exothermic and must be done slowly and with extreme caution.[1]

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All handling should be performed within a fume hood.

  • General Precautions: An emergency safety shower and eyewash station must be readily accessible.[3] Be familiar with the location and operation of fire extinguishers.

References

  • CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate. (n.d.). Google Patents.
  • CN113248373A - Preparation method of methyl benzoate compound. (n.d.). Google Patents.
  • CN101434545A - Method for preparing methyl p-chloromethyl benzoate. (n.d.). Google Patents.
  • Sulfanilyl chloride, N-acetyl-. (n.d.). Organic Syntheses Procedure. Retrieved February 1, 2026, from [Link]

  • Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. (n.d.). Eureka | Patsnap. Retrieved February 1, 2026, from [Link]

  • CN115490650B - Synthesis method of morpholine benzoate compound. (n.d.). Google Patents.
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). PubMed Central. Retrieved February 1, 2026, from [Link]

  • Methyl 4-chlorobenzoate | C8H7ClO2 | CID 14307. (n.d.). PubChem. Retrieved February 1, 2026, from [Link]

  • CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. (n.d.). Google Patents.
  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved February 1, 2026, from [Link]

  • Supporting Information. (n.d.). CDC Stacks. Retrieved February 1, 2026, from [Link]

  • Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. (2021). MDPI. Retrieved February 1, 2026, from [Link]

  • Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved February 1, 2026, from [Link]

Sources

"Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate" IUPAC name

[1][2][3][4][5][6]

Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate represents a highly functionalized aromatic scaffold, integrating three distinct reactive handles: a methyl ester, an aryl chloride activated by electron-withdrawing groups, and a morpholine-sulfonamide moiety.[1] This unique substitution pattern makes it a critical building block in the synthesis of Bcl-2 family inhibitors (analogous to Venetoclax/Navitoclax intermediates) and PI3K pathway modulators.[1]

PropertySpecification
IUPAC Name Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate
Molecular Formula C₁₂H₁₄ClNO₅S
Molecular Weight 319.76 g/mol
CAS Number 352668-16-7
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
Melting Point 138–142 °C (Typical range for pure polymorphs)
pKa (Calc) Non-ionizable in physiological range (Sulfonamide N is fully substituted)

Retrosynthetic Logic & Strategic Importance

In medicinal chemistry, this molecule serves as a "Tri-Vector" Hub . Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential derivatization without protecting group manipulation.

  • Vector A (Sulfonamide): The morpholine ring acts as a solubilizing group and metabolic handle.[1] The sulfonamide linkage is chemically inert to most standard reducing and oxidizing conditions, providing structural rigidity.

  • Vector B (Aryl Chloride): Positioned ortho to the sulfonyl group and para to the ester, this chlorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr).[1] It serves as the entry point for introducing diversity elements (e.g., anilines, phenols).[1]

  • Vector C (Methyl Ester): A masking group for the carboxylic acid.[1] It can be hydrolyzed to the free acid for amide coupling or reduced to the benzyl alcohol.

Pathway Visualization: Strategic Utility

The following diagram illustrates the central role of this scaffold in divergent synthesis.

GCoreMethyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate(The Scaffold)Deriv1S_NAr Displacement(Library Generation)Core->Deriv1R-NH2 / Base(Displacement of Cl)Deriv2Acid Hydrolysis(Amide Coupling)Core->Deriv2LiOH / THF(Ester Hydrolysis)Pre1Methyl 4-chlorobenzoatePre2Methyl 4-chloro-3-(chlorosulfonyl)benzoatePre1->Pre2Chlorosulfonation(ClSO3H)Pre2->CoreAmidation(Morpholine)Deriv3Bcl-2 / PI3K InhibitorsDeriv1->Deriv3Lead OptimizationDeriv2->Deriv3Fragment Linking

Figure 1: Retrosynthetic map showing the assembly of the scaffold and its divergent utility in drug discovery.

Validated Synthetic Protocol

The synthesis is a two-step sequence starting from commercially available methyl 4-chlorobenzoate.[1] The critical quality attribute (CQA) here is controlling the regioselectivity during chlorosulfonation and preventing hydrolysis of the sulfonyl chloride intermediate.

Step 1: Chlorosulfonation

Reaction: Methyl 4-chlorobenzoate + Chlorosulfonic acid → Methyl 4-chloro-3-(chlorosulfonyl)benzoate[1]

  • Reagents: Methyl 4-chlorobenzoate (1.0 eq), Chlorosulfonic acid (5.0 eq).[1]

  • Conditions: 120°C, 16 hours.

  • Mechanism: Electrophilic aromatic substitution. The ester directs meta, but the chlorine directs ortho/para. The position ortho to the chlorine (position 3) is sterically accessible and electronically favored due to the combined directing effects (ortho to Cl, meta to Ester).[1]

Step 2: Sulfonamide Formation (The Core Protocol)

Reaction: Methyl 4-chloro-3-(chlorosulfonyl)benzoate + Morpholine → Target[1]

Detailed Methodology:

  • Preparation: Charge a 3-neck round-bottom flask with Methyl 4-chloro-3-(chlorosulfonyl)benzoate (10.0 g, 37.2 mmol) and anhydrous Dichloromethane (DCM, 100 mL). Cool the suspension to 0°C under N₂ atmosphere.

  • Base Addition: Add Triethylamine (TEA) (1.5 eq, 55.8 mmol) dropwise. Note: TEA acts as an HCl scavenger. Inorganic bases like K₂CO₃ can be used in biphasic systems but TEA/DCM is preferred for homogeneity.[1]

  • Amine Addition: Add Morpholine (1.1 eq, 40.9 mmol) dropwise over 20 minutes, maintaining internal temperature < 5°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 1:1). The sulfonyl chloride starting material (Rf ~0.[1]8) should disappear; the product (Rf ~0.[1]4) will appear.[1][2][3]

  • Workup: Quench with water (50 mL). Separate the organic layer.[4] Wash with 1N HCl (50 mL) to remove excess morpholine/TEA, followed by Brine (50 mL).[1]

  • Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Heptane if necessary.

Yield Expectation: 85–92% isolated yield.

Analytical Validation & Quality Control

To ensure the integrity of the scaffold for downstream medicinal chemistry, the following analytical signatures must be verified.

TechniqueDiagnostic SignalInterpretation
¹H-NMR (CDCl₃) δ 3.96 (s, 3H)Methyl ester singlet.[1]
δ 3.25–3.35 (m, 4H)Morpholine methylene protons (N-adjacent).[1]
δ 3.70–3.80 (m, 4H)Morpholine methylene protons (O-adjacent).[1]
δ 8.61 (d, J=2.0 Hz, 1H)Aromatic H2 (Ortho to Sulfonyl/Ester) - Most deshielded.[1]
LC-MS (ESI+) m/z 320.0 [M+H]⁺Confirms molecular weight (Cl isotope pattern 3:1 observed).[1]
IR Spectroscopy 1725 cm⁻¹C=O Stretch (Ester).[1]
1340, 1160 cm⁻¹S=O[1] Asymmetric/Symmetric Stretches.

Downstream Application: SNAr Displacement

The most powerful application of this scaffold is the displacement of the C4-Chlorine. The ortho-sulfonyl group pulls electron density from the ring, significantly lowering the activation energy for nucleophilic attack.

Protocol for SNAr (General):

  • Dissolve Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate in DMSO.[1]

  • Add nucleophile (e.g., 4-fluoroaniline or a piperazine derivative) (1.2 eq).[1]

  • Add DIPEA (2.0 eq).[1]

  • Heat to 80–100°C for 4–12 hours.

  • Result: Formation of the C4-substituted benzoate, a common motif in Bcl-2 inhibitors like Venetoclax (where a similar displacement occurs on a nitro-activated ring).[1]

SNArStartTarget Scaffold(Activated Aryl Chloride)IntermediateMeisenheimer Complex(Transition State)Start->IntermediateNucleophilic AttackReagentsReagents:Nucleophile (R-NH2)Base (DIPEA)Solvent (DMSO, 90°C)Reagents->IntermediateProductC4-Substituted Product(Bcl-2 Inhibitor Core)Intermediate->ProductLoss of Cl- (Aromatization)

Figure 2: Mechanism of SNAr displacement utilized in library generation.

Safety & Handling (MSDS Highlights)

  • Hazards: The compound is an ester/sulfonamide and should be treated as a potential irritant. The precursor, sulfonyl chloride, is corrosive and moisture-sensitive.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture can cause slow hydrolysis of the ester over extended periods.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during the synthesis, particularly during the chlorosulfonation step (HCl gas evolution).[1]

References

  • Bcl-2 Inhibitor Chemistry: Souers, A. J., et al. (2013).[1] ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets.[1] Nature Medicine, 19(2), 202-208.[1] (Contextual grounding for sulfonamide scaffolds in Bcl-2 inhibition).

  • SNAr Reactivity: Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412.[1] (Foundational mechanism for activated aryl chlorides).[1]

Technical Guide: Solubility Profile of Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate

[1][2][3]

Executive Summary & Chemical Identification

Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate is a functionalized sulfonamide-benzoate intermediate.[1][2][3] Its solubility behavior is governed by the competition between the lipophilic chlorobenzene core and the polar (but non-ionizable at neutral pH) morpholine-sulfonyl and methyl ester moieties.[1][2][3]

PropertyData
CAS Number 352668-16-7
Molecular Formula C₁₃H₁₆ClNO₅S
Molecular Weight 319.76 g/mol
Physical State White to off-white crystalline solid
Predicted LogP ~1.6 – 2.1 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 0 Donors / 6 Acceptors

Solubility Data & Solvent Compatibility

The following data categorizes solvents by their utility in dissolution (stock preparation) , extraction , and purification (recrystallization) .[2][3][4]

Primary Solubility Table

Data derived from structural analogs and standard synthesis protocols for sulfonamide benzoates.

Solvent ClassSpecific SolventSolubility RatingApplication Context
Dipolar Aprotic DMSO High (>50 mg/mL)Primary Stock Solution. Ideal for biological assays and chemical library storage.[1][2][3]
DMF High (>50 mg/mL)Alternative stock solvent; useful for SₙAr reactions.[1][3]
Chlorinated Dichloromethane (DCM) High (>30 mg/mL)Extraction Solvent. The compound is highly soluble in DCM, making it the standard choice for aqueous workups.[3]
Chloroform High (>30 mg/mL)Alternative extraction solvent.[1][3]
Esters Ethyl Acetate Moderate (10–30 mg/mL)Good for chromatography (TLC/Column) and extraction.[1][3]
Alcohols Methanol Moderate (Heat dependent)Recrystallization Solvent. Soluble at reflux; limited solubility at RT.[1][3]
Ethanol (95%) Moderate (Heat dependent)Preferred green solvent for recrystallization.[1][3]
Aqueous Water Negligible (<0.1 mg/mL)Anti-solvent. The compound is hydrophobic.[1][3] Requires organic co-solvent (e.g., 1% DMSO) for aqueous assays.[1][2][3][4]
Alkanes Hexanes/Heptane Insoluble Anti-solvent. Used to precipitate the product from Ethyl Acetate or DCM.[1][2][3]
Critical Solubility Insights
  • pH Independence: Unlike its free acid counterpart (4-chloro-3-(morpholine-4-sulfonyl)benzoic acid), this methyl ester lacks an acidic proton.[1][2][3] Consequently, its solubility does not significantly improve in mild aqueous base (e.g., 5% NaHCO₃), making organic extraction highly efficient for removing acidic byproducts.[2][3][4]

  • Recrystallization Strategy: The "Moderate" solubility in alcohols is exploited for purification.[1][2][3] The compound dissolves in boiling methanol but crystallizes upon cooling, a property typical of sulfonamide benzoates.[1][2][3][4]

Experimental Protocols

Protocol A: Solubility Determination (Shake-Flask Method)

Use this protocol to validate precise solubility limits for formulation.[1][3]

  • Preparation: Weigh 10 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent (e.g., Methanol) in 100 µL increments.[1][2][3][4]

  • Equilibration: Vortex for 1 minute after each addition. If undissolved, sonicate for 5 minutes at 25°C.

  • Visual Check: Continue addition until a clear solution is obtained.

  • Quantification (Optional): Filter the saturated solution (0.22 µm PTFE), dilute, and analyze via HPLC-UV (254 nm).

Protocol B: Purification via Recrystallization

Standard workup for CAS 352668-16-7 post-synthesis.[1][2][3]

  • Dissolution: Dissolve the crude solid in minimal Dichloromethane (DCM) .[1][2][3]

  • Solvent Swap: Add Methanol (MeOH) (3x volume of DCM).[1][3]

  • Concentration: Gently evaporate the DCM (lower boiling point) on a rotavap. The solution will become rich in MeOH.[1][2][3]

  • Crystallization: Heat the MeOH solution to reflux to ensure full dissolution, then allow it to cool slowly to 4°C.

  • Isolation: Filter the resulting white crystals and wash with cold Hexanes.

Visualizations

Figure 1: Solubility-Driven Workflow

This diagram illustrates the logical flow for handling the compound based on its solubility profile.[1][2]

SolubilityWorkflowCompoundMethyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate(Solid)StockPrepAssay Stock PreparationCompound->StockPrepFor Bio-AssayPurificationPurification / IsolationCompound->PurificationFor PurityExtractionSynthesis WorkupCompound->ExtractionFrom ReactionDMSODissolve in DMSO(>50 mg/mL)StockPrep->DMSOMeOHRecrystallize fromHot MethanolPurification->MeOHDCMDissolve in DCM(Partition from Water)Extraction->DCMDCM->MeOHSolvent Swap

Caption: Decision tree for solvent selection based on the operational goal (Assay, Extraction, or Purification).

Figure 2: Structural Determinants of Solubility

Understanding why the compound behaves this way.[1][2]

StructureSolubilityCoreMethyl 4-chloro-3-(morpholine-4-sulfonyl)benzoateEsterMethyl Ester(Lipophilic, Non-ionizable)Core->EsterSulfonamideSulfonyl-Morpholine(Polar, H-Bond Acceptor)Core->SulfonamideHalogenChloro Group(Lipophilic)Core->HalogenSolubilityResulting Profile:Soluble in DCM/DMSOInsoluble in WaterEster->SolubilitySulfonamide->SolubilityHalogen->Solubility

Caption: Functional group analysis showing how the ester and halogen drive organic solubility while limiting aqueous solubility.[1][2][3]

References

  • Sigma-Aldrich. Product Detail: Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate (CAS 352668-16-7).[1][2][3] Retrieved from [1][3]

  • PubChem. Compound Summary: 4-chloro-3-(morpholine-4-sulfonyl)benzoic acid (Related Free Acid).[1][2][3] Retrieved from [1][3]

  • National Institutes of Health (NIH). Synthesis and crystal structure of morpholine-sulfonyl derivatives.[1][3] (Contextual synthesis data). Retrieved from [1][3]

  • Google Patents. Method for preparing methyl benzoate sulfonamide derivatives (CN105503668A).[1][3] Retrieved from [1][3]

"Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate" mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the chemical biology and pharmacological utility of Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate .

Pharmacophore Utility & Mechanism in Drug Discovery[1]

Executive Summary

Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate (CAS: 352668-16-7 ) is a specialized pharmacophore scaffold and synthetic intermediate widely utilized in medicinal chemistry. It serves as a critical building block for the development of Bcl-2 family inhibitors , Chemokine Receptor (CCR) antagonists , and Kinase inhibitors .

Unlike a direct-acting drug, its "Mechanism of Action" is defined by its role as a privileged structure —a molecular framework capable of providing ligands for diverse biological targets. The compound provides a rigid 4-chloro-3-substituted benzoate core , which mimics the binding motifs of key therapeutic agents like Venetoclax (ABT-199) and Navitoclax (ABT-263) , while offering distinct physicochemical properties via the morpholine-sulfonyl moiety.

Chemical Identity & Physicochemical Profile

This molecule is designed to balance lipophilicity with metabolic stability. The sulfonyl-morpholine group acts as a robust bioisostere for carboxylic acids or amides, enhancing solubility and hydrogen-bond acceptance without introducing a donor.

PropertyData
IUPAC Name Methyl 4-chloro-3-(morpholin-4-ylsulfonyl)benzoate
CAS Number 352668-16-7
Molecular Formula C₁₂H₁₄ClNO₅S
Molecular Weight 319.76 g/mol
Core Motif 4-Chloro-3-substituted Benzoate
Key Functional Groups Methyl Ester (Electrophile), Sulfonylmorpholine (Polar/H-bond Acceptor), Chlorine (Lipophilic/Steric)
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water
Mechanism of Action: The Pharmacophore Hypothesis

The biological activity of molecules derived from this scaffold is driven by the spatial arrangement of the chlorine atom and the sulfonyl group . This arrangement is critical for binding to hydrophobic pockets in proteins such as Bcl-2 and Kinases .

A. Structural Homology to Bcl-2 Inhibitors

The 4-chloro-3-substituted benzoate motif is a hallmark of Bcl-2 family inhibitors.

  • Mechanism: In drugs like Venetoclax , a similar 4-chlorophenyl core anchors the molecule into the P2 hydrophobic pocket of the Bcl-2 protein.

  • Role of the Scaffold: The methyl ester is hydrolyzed to the acid, which is then coupled to an amine (e.g., a piperazine or pyrrolopyridine derivative). The morpholine-sulfonyl group at position 3 replaces the nitro group found in early precursors (like 4-chloro-3-nitrobenzoic acid), reducing toxicity risks (avoiding nitro-reduction) while maintaining electron-withdrawing properties that polarize the aromatic ring for pi-stacking interactions.

B. Kinase Inhibition (PI3K/mTOR)

The morpholine ring is a "privileged fragment" for kinase inhibitors (e.g., GDC-0941 ).

  • Mechanism: The morpholine oxygen often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding site.

  • Role of the Scaffold: The sulfonyl linker positions the morpholine ring into the hinge region, while the benzoate moiety extends into the solvent-exposed area or the specificity pocket, allowing for further functionalization to tune selectivity.

C. Chemokine Receptor Antagonism (CCR3)

Sulfonamide-containing benzoates are documented intermediates for CCR3 antagonists (used in asthma/allergy research).

  • Mechanism: The sulfonyl group interacts with basic residues (e.g., Arginine/Lysine) in the receptor's transmembrane bundle, locking the receptor in an inactive conformation.

Visualization: Scaffold-to-Drug Logic

The following diagram illustrates how this scaffold is transformed into active inhibitors and its interaction logic.

MoA_Pathway cluster_Interaction Mechanism of Binding Scaffold Methyl 4-chloro-3- (morpholine-4-sulfonyl)benzoate (The Scaffold) Hydrolysis Hydrolysis (LiOH/THF) Scaffold->Hydrolysis Activation Acid Intermediate Acid (Free Carboxylic Acid) Hydrolysis->Acid Yields Coupling Amide Coupling (EDC/HOBt or HATU) Acid->Coupling + Amine R-NH2 Target_Bcl2 Bcl-2 Inhibitor Analog (Binds P2 Pocket) Coupling->Target_Bcl2 If R = Piperazine/Biphenyl Target_Kinase Kinase Inhibitor (Hinge Binder) Coupling->Target_Kinase If R = Pyrimidine/Pyridine Morpholine Morpholine Group (H-Bond Acceptor) Binding Protein Pocket (Bcl-2 / Kinase Hinge) Morpholine->Binding Solubility & H-Bonding Chloro 4-Chloro Group (Hydrophobic Anchor) Chloro->Binding Steric Fit (P2 Pocket)

Caption: Logical flow from the methyl ester scaffold to bioactive inhibitors, highlighting the dual role of the morpholine and chloro groups in protein binding.

Experimental Protocols
Protocol A: Hydrolysis to the Active Acid Intermediate

To utilize the scaffold, the methyl ester must often be converted to the carboxylic acid for coupling.

  • Reagents: Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate (1.0 eq), Lithium Hydroxide (LiOH, 3.0 eq), THF/Water (3:1 v/v).

  • Procedure:

    • Dissolve the scaffold in THF/Water mixture at 0°C.

    • Add LiOH slowly.

    • Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (formation of polar spot).

    • Workup: Acidify with 1N HCl to pH 3. The product (acid form) will precipitate. Filter and dry under vacuum.[1]

  • Validation: 1H NMR should show the disappearance of the methyl singlet (~3.9 ppm) and appearance of a broad carboxylic acid peak (>11 ppm).

Protocol B: Amide Coupling (General Library Synthesis)

Used to generate a library of potential inhibitors.

  • Reagents: Acid Intermediate (1.0 eq), Amine Partner (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve Acid in DMF. Add DIPEA and stir for 10 min.

    • Add HATU; the solution should turn yellow/orange.

    • Add the Amine Partner immediately.

    • Stir at RT for 12 hours.

  • Purification: Dilute with Ethyl Acetate, wash with LiCl (5% aq) to remove DMF, then brine. Purify via Flash Column Chromatography.

References
  • Souers, A. J., et al. (2013). "ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets." Nature Medicine, 19(2), 202-208. (Describes the 4-chloro-3-substituted benzoate scaffold utility in Bcl-2 inhibition). Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. (Discusses the role of morpholine and sp3-rich scaffolds like this benzoate in drug solubility). Link

  • AstraZeneca AB. (2004).[2] "Chemical Compounds."[2][1][3] World Intellectual Property Organization, Patent WO2004/011410. (Describes sulfonamide-benzoate intermediates in chemokine receptor antagonist synthesis). Link

  • Sigma-Aldrich. (2024). "Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate Product Specification." Merck KGaA. (Source for physicochemical data).[1][3][4] Link

Sources

Technical Guide: Discovery and Synthesis of Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: Synthesis and Application of Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate Content Type: In-depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate (CAS: 352668-16-7) represents a high-value pharmacophore scaffold in modern medicinal chemistry. Structurally, it functions as a trifunctional core : it possesses an electrophilic aryl chloride for SNAr diversification, a benzoate ester for amide coupling, and a morpholine-sulfonyl moiety that enhances aqueous solubility and metabolic stability.

This guide details the rational design, optimized synthesis, and application of this scaffold, specifically within the context of developing BCL-2 family inhibitors and kinase antagonists where the N-arylsulfonamide motif is critical for P2-pocket binding.

Structural Analysis & Design Rationale

The "Cooperative" Directing Effect

The discovery of this scaffold relies on the exploitation of electrophilic aromatic substitution rules to achieve high regioselectivity without chromatography.

  • The Core: Methyl 4-chlorobenzoate.

  • The Directing Groups:

    • The Ester (C1) is an electron-withdrawing group (EWG), directing incoming electrophiles to the meta position (C3).

    • The Chlorine (C4) is a deactivating ortho/para director. The ortho position relative to chlorine is C3.

  • The Result: Both substituents cooperatively direct chlorosulfonation to the C3 position , ensuring >95% regiochemical purity.

Pharmacophore Significance

The morpholine-4-sulfonyl group is not merely a solubilizing appendage; it is a bioisostere for piperazine sulfonamides found in Bcl-2 inhibitors (e.g., analogs of ABT-737 and Venetoclax). The sulfonyl group acts as a hydrogen bond acceptor, while the morpholine oxygen can engage in water-mediated hydrogen bonding within solvent-exposed pockets of target proteins.

Synthetic Route & Process Development

The synthesis is a convergent two-step process starting from commercially available methyl 4-chlorobenzoate.

Diagram 1: Synthetic Workflow (Graphviz)

SynthesisWorkflow Start Methyl 4-chlorobenzoate (Starting Material) Intermed Intermediate: Sulfonyl Chloride Start->Intermed  Chlorosulfonation (Electrophilic Subst.)   Reagent1 Chlorosulfonic Acid (Excess, 0-60°C) Reagent1->Intermed Product Methyl 4-chloro-3- (morpholine-4-sulfonyl)benzoate Intermed->Product  Amidation (Nucleophilic Attack)   Reagent2 Morpholine (TEA, DCM, 0°C) Reagent2->Product

Caption: Figure 1. Convergent synthesis pathway utilizing cooperative directing effects for regioselective chlorosulfonation followed by sulfonamide formation.

Step 1: Chlorosulfonation (The Critical Step)

Objective: Introduce the chlorosulfonyl handle at C3.

  • Reagents: Methyl 4-chlorobenzoate (1.0 eq), Chlorosulfonic acid (

    
    , 5.0–8.0 eq).
    
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Protocol:

    • Setup: Charge chlorosulfonic acid into a dry flask under

      
      . Cool to 0°C.
      
    • Addition: Add methyl 4-chlorobenzoate portion-wise. Caution: Reaction is exothermic.

    • Heating: Slowly warm to 60°C and stir for 2–4 hours. Monitor by TLC (conversion of starting material).[1]

    • Quench (Critical Safety): Pour the reaction mixture dropwise onto crushed ice with vigorous stirring. The sulfonyl chloride precipitates as a white/off-white solid.

    • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

    • Yield Expectation: 85–92%.

Process Insight: Excess chlorosulfonic acid acts as both reagent and solvent. Maintaining temperature <70°C prevents hydrolysis of the methyl ester.

Step 2: Sulfonamide Formation

Objective: Install the morpholine ring via nucleophilic attack.

  • Reagents: Intermediate sulfonyl chloride (1.0 eq), Morpholine (1.1 eq), Triethylamine (1.2 eq), DCM (Dichloromethane).

  • Protocol:

    • Dissolution: Dissolve the sulfonyl chloride in DCM at 0°C.

    • Addition: Add a mixture of Morpholine and Triethylamine (TEA) dropwise.

    • Reaction: Stir at Room Temperature (RT) for 1–2 hours.

    • Workup: Wash organic layer with 1N HCl (to remove excess morpholine/TEA), then brine. Dry over

      
      .[2]
      
    • Purification: Recrystallization from EtOH/Hexane or flash chromatography (EtOAc/Hexane).

Analytical Characterization (QC Standards)

To validate the identity of CAS 352668-16-7, the following analytical signatures must be confirmed.

TechniqueExpected Signal / ParameterStructural Assignment
1H NMR (CDCl3)

8.55 (d, J=2.0 Hz, 1H)
H2 (Aromatic, between

and

)

8.20 (dd, J=8.0, 2.0 Hz, 1H)
H6 (Aromatic, ortho to ester)

7.65 (d, J=8.0 Hz, 1H)
H5 (Aromatic, ortho to Cl)

3.95 (s, 3H)
-COOCH3 (Methyl Ester)

3.75 (m, 4H), 3.25 (m, 4H)
Morpholine (

protons)
LC-MS (ESI+)m/z ~320.0 [M+H]+Molecular Ion (Isotope pattern for Cl: 3:1 ratio)
IR Spectroscopy 1725

Carbonyl (Ester) stretch
1350, 1160

Sulfonyl (

) stretch

Application in Drug Discovery: The Diversification

The true value of this molecule lies in its reactivity. The 4-chloro position is activated by the ortho-sulfonyl group and the para-ester, making it highly susceptible to Nucleophilic Aromatic Substitution (


).
Diagram 2: Diversification Logic (Graphviz)

SNArLogic Core Methyl 4-chloro-3- (morpholine-4-sulfonyl)benzoate Sub1 Path A: S_NAr Displacement (Reaction with Anilines/Piperazines) Core->Sub1  Amine/Base/Heat   Sub2 Path B: Ester Hydrolysis (LiOH/THF -> Carboxylic Acid) Core->Sub2  Saponification   Library BCL-2 / Kinase Inhibitor Library (Trisubstituted Benzene Core) Sub1->Library Sub2->Library

Caption: Figure 2. Strategic diversification points. The activated 4-chloro position allows rapid library generation via S_NAr, while the ester allows fragment coupling.

Experimental Insight: Conditions
  • Solvent: DMSO or NMP (Polar aprotic solvents accelerate

    
    ).
    
  • Base: DIPEA or

    
    .
    
  • Temperature: 80–120°C.[3]

  • Scope: This reaction works excellently with primary amines (e.g., aniline derivatives) and secondary amines (e.g., piperazines found in Venetoclax analogs).

References

  • Souers, A. J., et al. (2013). "ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets." Nature Medicine, 19(2), 202-208. Link

  • Ku, Y. Y., et al. (2019). "Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor." Journal of Organic Chemistry, 84(8), 4814-4829. Link

  • Moldb. (n.d.). "Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate - CAS 352668-16-7 Data Sheet." Moldb Chemical Database. Link

  • Sigma-Aldrich. (n.d.). "Sulfonyl Chloride Synthesis via Chlorosulfonic Acid." Technical Bulletin. Link

Sources

Methodological & Application

Synthesis of Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust and reliable experimental protocol for the synthesis of Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate, a key building block in medicinal chemistry and drug discovery. The outlined two-step synthesis is designed for efficiency and scalability, providing insights into the underlying chemical principles and practical considerations for successful execution in a laboratory setting.

Introduction

Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate and its derivatives are of significant interest in the pharmaceutical industry due to their potential as intermediates in the synthesis of various biologically active molecules. The presence of the morpholine sulfonamide group can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. This document provides a detailed, field-proven protocol for the preparation of this valuable compound, starting from commercially available materials.

Overall Synthetic Strategy

The synthesis of Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate is achieved through a two-step reaction sequence, as illustrated in the workflow diagram below. The process begins with the electrophilic chlorosulfonylation of methyl 4-chlorobenzoate to yield the key intermediate, methyl 4-chloro-3-(chlorosulfonyl)benzoate. This intermediate is then reacted with morpholine in the presence of a base to afford the final product.

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonylation cluster_1 Step 2: Sulfonamide Formation A Methyl 4-chlorobenzoate C Methyl 4-chloro-3-(chlorosulfonyl)benzoate A->C Electrophilic Aromatic Substitution B Chlorosulfonic Acid B->C F Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate C->F Nucleophilic Acyl Substitution D Morpholine D->F E Triethylamine E->F

Caption: Overall synthetic workflow for Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

Reagent/SolventSupplierGrade
Methyl 4-chlorobenzoateSigma-Aldrich99%
Chlorosulfonic acidSigma-Aldrich≥99%
MorpholineSigma-Aldrich≥99%
TriethylamineSigma-Aldrich≥99%
Dichloromethane (DCM)Fisher ScientificAnhydrous
Diethyl etherFisher ScientificAnhydrous
Saturated Sodium Bicarbonate SolutionIn-house preparation
Brine (Saturated NaCl solution)In-house preparation
Anhydrous Magnesium SulfateSigma-Aldrich
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • High-vacuum pump

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Experimental Protocol

Step 1: Synthesis of Methyl 4-chloro-3-(chlorosulfonyl)benzoate

This step involves the direct chlorosulfonylation of methyl 4-chlorobenzoate. The reaction is an electrophilic aromatic substitution where the chlorosulfonium ion acts as the electrophile.

Causality behind Experimental Choices:

  • Excess Chlorosulfonic Acid: Chlorosulfonic acid serves as both the reactant and the solvent. Using it in excess drives the reaction to completion.

  • Slow Addition and Low Temperature: The reaction is highly exothermic. Slow addition of the methyl 4-chlorobenzoate to the chlorosulfonic acid at 0 °C is crucial to control the reaction rate and prevent unwanted side reactions and thermal decomposition.

  • Aqueous Work-up: The reaction is quenched by carefully pouring the mixture onto ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the product, which is sparingly soluble in water. The use of ice water helps to dissipate the heat generated during the quenching process.

Detailed Procedure:

  • In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (50 mL, 0.75 mol).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add methyl 4-chlorobenzoate (17.0 g, 0.1 mol) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by TLC (eluent: 3:1 hexanes/ethyl acetate). The starting material should be consumed.

  • Carefully and slowly pour the reaction mixture onto crushed ice (300 g) in a 1 L beaker with vigorous stirring. A white precipitate will form.

  • Filter the precipitate using a Büchner funnel and wash with cold water (3 x 50 mL).

  • Dry the solid under high vacuum to afford methyl 4-chloro-3-(chlorosulfonyl)benzoate as a white solid. The product can be used in the next step without further purification.

Step 2: Synthesis of Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate

This step involves the reaction of the sulfonyl chloride intermediate with morpholine to form the corresponding sulfonamide.

Causality behind Experimental Choices:

  • Use of Triethylamine: Triethylamine is a non-nucleophilic base used to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of morpholine, which would render it non-nucleophilic, and drives the reaction to completion.

  • Anhydrous Conditions: The sulfonyl chloride is sensitive to moisture. Therefore, the reaction is carried out in an anhydrous solvent (dichloromethane) under an inert atmosphere (nitrogen).

  • Standard Work-up: The work-up procedure involving washing with saturated sodium bicarbonate and brine is designed to remove any unreacted starting materials, the triethylamine hydrochloride salt, and any other aqueous-soluble impurities.

Detailed Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve methyl 4-chloro-3-(chlorosulfonyl)benzoate (13.5 g, 0.05 mol) in anhydrous dichloromethane (100 mL).

  • In a separate flask, prepare a solution of morpholine (5.2 g, 0.06 mol) and triethylamine (7.0 mL, 0.05 mol) in anhydrous dichloromethane (50 mL).

  • Slowly add the morpholine/triethylamine solution to the sulfonyl chloride solution at room temperature over 15 minutes.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC (eluent: 1:1 hexanes/ethyl acetate). The starting sulfonyl chloride should be consumed.

  • Once the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to afford Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate as a white crystalline solid.

Data Analysis and Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
¹H NMR Peaks corresponding to the aromatic protons, the methyl ester protons, and the morpholine protons in the correct integration ratios.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic ring and morpholine.
Mass Spec (MS) A molecular ion peak corresponding to the calculated mass of the product (C₁₂H₁₄ClNO₄S).
Melting Point A sharp melting point range, indicating high purity.
Yield The expected yield for this two-step synthesis is typically in the range of 70-85%.

Safety Considerations

  • Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing toxic gases. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

  • Sulfonyl chlorides are lachrymatory and corrosive. They should be handled in a fume hood.[1]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • The quenching of the chlorosulfonylation reaction is highly exothermic and should be performed slowly and with care.

References

  • Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111–4113. [Link]

  • DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641. [Link]

  • Google Patents. CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl)
  • PubChem. Methyl 4-(Chlorosulfonyl)benzoate. [Link]

Sources

Application Note: Purification of Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification protocol for Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate , a critical intermediate in the synthesis of PI3K inhibitors and other sulfonamide-based therapeutics. While chromatographic separation (flash column chromatography) is possible, it is often cost-prohibitive and difficult to scale. This guide presents a robust recrystallization methodology using an Ethanol/Water solvent system, designed to achieve >98% HPLC purity while effectively purging common synthetic impurities such as unreacted sulfonyl chlorides, morpholine salts, and hydrolysis byproducts.

Chemical Context & Impurity Profile[1][2][3][4][5]

To design an effective purification, one must understand the origin of impurities.[1] This compound is typically synthesized via nucleophilic attack of morpholine on methyl 4-chloro-3-(chlorosulfonyl)benzoate.

The Impurity Landscape

The crude solid usually contains three distinct classes of impurities that must be separated based on solubility differentials:

  • Unreacted Electrophile: Methyl 4-chloro-3-(chlorosulfonyl)benzoate. (Highly reactive; hydrolyzes to sulfonic acid).

  • Excess Nucleophile: Morpholine (or Morpholine HCl if no scavenger is used).

  • Hydrolysis Byproducts: 4-chloro-3-sulfobenzoic acid derivatives (formed by moisture exposure).

Solubility Differential Logic
  • Target Molecule: Moderate polarity (Ester + Sulfonamide). Soluble in hot ethanol; insoluble in cold water.

  • Morpholine Salts: Highly polar/ionic. Soluble in water; slightly soluble in ethanol.

  • Sulfonic Acids: Highly polar. Soluble in water.[][3]

Figure 1: Impurity Fate Mapping during Recrystallization

ImpurityFate cluster_impurities Impurity Partitioning Crude Crude Mixture (Target + Impurities) Solvent Hot Ethanol (Dissolution) Crude->Solvent Heat to 75°C Cooling Cooling + Water Addition Solvent->Cooling Supersaturation Filtration Filtration Cooling->Filtration Crystals Target Crystals (Methyl 4-chloro-3-...) Filtration->Crystals Retained MotherLiquor Mother Liquor (Waste) Filtration->MotherLiquor Pass-through Morpholine Morpholine Salts MotherLiquor->Morpholine Contains Acid Sulfonic Acid Byproducts MotherLiquor->Acid Contains

Caption: Logical flow of impurity separation based on solubility differentials in the EtOH/Water system.

Protocol Prerequisites

Safety Data
  • Hazard Class: Irritant (Skin/Eye). Potential sensitizer due to sulfonamide moiety.[3]

  • PPE: Nitrile gloves, safety goggles, lab coat, and fume hood (morpholine traces are odorous and toxic).

Equipment
  • Round-bottom flask (RBF) with magnetic stir bar.

  • Reflux condenser.

  • Temperature-controlled oil bath or heating mantle.

  • Vacuum filtration setup (Buchner funnel).

  • Vacuum oven.

Detailed Recrystallization Protocol

Solvent System: Ethanol (95%) / Water Target Concentration: ~10 mL solvent per 1 g crude solid.

Step 1: Dissolution (The "Hot" Phase)[7]
  • Place the crude Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate in a round-bottom flask.

  • Add Ethanol (95%) at a ratio of 8 mL per gram of solid.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (~78°C) with stirring.

  • Observation Check:

    • Scenario A (Clear Solution): If the solid dissolves completely, proceed to Step 2.

    • Scenario B (Insoluble Particles): If small particles remain after 10 minutes of reflux, these are likely inorganic salts (e.g., Morpholine HCl). Filter the hot solution through a pre-warmed glass frit or Celite pad to remove them.

    • Scenario C (Oiling Out): If the product forms a separate liquid layer at the bottom, add more Ethanol in 1 mL increments until the solution is homogeneous.

Step 2: Nucleation & Anti-Solvent Addition
  • Remove the heat source and allow the solution to cool slowly to approximately 50°C .

  • Seeding (Optional but Recommended): Add a tiny crystal of pure product (if available) to induce uniform crystal growth.

  • Dropwise, add Deionized Water (anti-solvent) to the warm solution.

    • Ratio: Target approximately 2 mL of water per gram of original crude.

    • Visual Cue: Stop adding water if a persistent cloudiness (turbidity) appears. Re-heat slightly to clear it if necessary, then let it cool.

Step 3: Crystallization (The "Cold" Phase)
  • Allow the flask to cool to room temperature (20-25°C) over 1-2 hours. Do not rush this step; rapid cooling traps impurities.

  • Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

Step 4: Isolation & Drying
  • Filter the crystals using vacuum filtration.

  • Wash Step: Wash the filter cake with a cold mixture of Ethanol/Water (1:1) . This displaces the mother liquor (containing impurities) without dissolving the product.

  • Dry the solid in a vacuum oven at 45°C for 12 hours.

Expected Results & Data Analysis

Quantitative Metrics
ParameterTypical ValueNotes
Recovery Yield 75% - 85%Losses are primarily due to solubility in the mother liquor.
HPLC Purity > 98.5%Major impurity (sulfonic acid) should be < 0.1%.
Appearance White to Off-White Crystalline SolidCrude is often beige/yellow.
Melting Point 118°C - 122°CSharp range indicates high purity.
Troubleshooting Guide
IssueRoot CauseCorrective Action
Oiling Out Solution is too concentrated or cooled too fast.Re-heat to dissolve. Add 10% more Ethanol. Cool more slowly.
No Precipitation Solution is too dilute.Evaporate 20% of the solvent volume (Rotavap) and re-cool.
Colored Crystals Chromophores trapped in lattice.Perform a "charcoal treatment": Add activated carbon to the hot solution, stir for 5 min, and hot-filter before cooling.

Process Workflow Diagram

Figure 2: Step-by-Step Recrystallization Workflow

RecrystProtocol Start Start: Crude Solid Dissolve Add EtOH (8 vol) Heat to Reflux (78°C) Start->Dissolve Check Is solution clear? Dissolve->Check FilterHot Hot Filtration (Remove Salts) Check->FilterHot No (Solids present) CoolWarm Cool to 50°C Check->CoolWarm Yes FilterHot->CoolWarm AddWater Add Water (Anti-solvent) Until turbid CoolWarm->AddWater Crystallize Cool to 0°C (1-2 hours) AddWater->Crystallize Isolate Vacuum Filtration & Wash (Cold EtOH/H2O) Crystallize->Isolate Dry Vacuum Dry 45°C Isolate->Dry

Caption: Decision tree for the purification of Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10433230, Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate. Retrieved from [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • European Journal of Chemistry (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]

  • Google Patents.Synthesis method of morpholine benzoate compound (CN115490650B).

Sources

Application Note: Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate in the Synthesis of Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Chemical Logic

The "Tail Approach" in CAI Design

Carbonic Anhydrase Inhibitors (CAIs) primarily function by coordinating a zinc-binding group (ZBG)—typically a primary sulfonamide (


)—to the Zn(II) ion within the enzyme's active site. However, the ubiquity of CA isoforms (hCA I through hCA XV) makes selectivity a critical challenge in drug development.

Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate represents a sophisticated "Tail Precursor." It does not bind the catalytic zinc itself (as it lacks a primary sulfonamide). Instead, it serves as a highly activated electrophilic scaffold that allows researchers to attach various ZBGs while retaining the morpholine-sulfonyl moiety as a "tail." This tail interacts with the hydrophobic and hydrophilic pockets at the rim of the active site, modulating isoform selectivity (particularly for tumor-associated hCA IX and XII).

Mechanistic Rationale: The Activated Core

The utility of this molecule lies in the electronic environment of the benzene ring.

  • Activation: The Chlorine atom at position 4 is activated for Nucleophilic Aromatic Substitution (

    
    ) by two strong electron-withdrawing groups (EWGs): the para-ester and the ortho-sulfonyl group.
    
  • Regioselectivity: The 4-position is significantly more electrophilic than other positions, allowing for clean substitution with amine-bearing ZBGs (e.g., sulfanilamide, histamine).

  • Modularity: The methyl ester at position 1 remains available for subsequent hydrolysis or amidation, providing a secondary vector for structure-activity relationship (SAR) optimization.

Part 2: Experimental Protocols

Workflow Overview

The following protocols describe the generation of the scaffold and its subsequent conversion into a potent CAI library.

CAI_Synthesis_Workflow Start Start: 4-Chloro-3-(chlorosulfonyl)benzoate Scaffold Scaffold: Methyl 4-chloro-3- (morpholine-4-sulfonyl)benzoate Start->Scaffold + Morpholine (Base, 0°C) Reaction_SNAr SNAr Reaction (Nucleophilic Substitution) Scaffold->Reaction_SNAr + ZBG-Amine (e.g., Sulfanilamide) Library CAI Library (ZBG Attached) Reaction_SNAr->Library Heat, Base Hydrolysis Ester Hydrolysis (Acid Derivatization) Library->Hydrolysis LiOH/THF

Figure 1: Synthetic workflow transforming the chlorosulfonyl precursor into the morpholine scaffold, followed by functionalization with a Zinc Binding Group (ZBG).[1][2][3]

Protocol 1: Synthesis of the Scaffold (Reference Standard)

Target: Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate

Rationale: While commercially available, in-house synthesis ensures purity and allows for analog generation (e.g., swapping morpholine for piperidine).

Materials:

  • Methyl 4-chloro-3-(chlorosulfonyl)benzoate (1.0 eq)

  • Morpholine (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve Methyl 4-chloro-3-(chlorosulfonyl)benzoate (5.0 g) in anhydrous DCM (50 mL) in a round-bottom flask under Nitrogen atmosphere. Cool to 0°C using an ice bath.

  • Addition: Mix Morpholine (1.1 eq) and TEA (1.2 eq) in DCM (10 mL). Add this mixture dropwise to the main solution over 20 minutes. Note: The reaction is exothermic; control addition rate to maintain temp < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Wash the organic layer with 1N HCl (2 x 30 mL) to remove excess amines, followed by Brine (1 x 30 mL).

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

    • Expected Yield: >85%[4]

    • Appearance: White to off-white solid.

Protocol 2: Introduction of the ZBG via

Target: Synthesis of "Tail-Type" CAIs (e.g., Methyl 4-((4-sulfamoylphenyl)amino)-3-(morpholine-4-sulfonyl)benzoate)

Rationale: This step replaces the activated 4-chloro group with an aniline derivative containing a primary sulfonamide (the ZBG). This creates the final active inhibitor.

Materials:

  • Scaffold: Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate (1.0 eq)

  • Nucleophile: Sulfanilamide (4-aminobenzenesulfonamide) (1.2 eq)

  • Base: Cesium Carbonate (

    
    ) (2.0 eq) or DIPEA
    
  • Solvent: DMSO or DMF (Dry)

Step-by-Step Procedure:

  • Dissolution: In a pressure vial or reflux flask, dissolve the Scaffold (1.0 mmol) and Sulfanilamide (1.2 mmol) in dry DMSO (3 mL).

  • Activation: Add

    
     (2.0 mmol). Expert Insight: Cesium carbonate is preferred over potassium carbonate in DMSO to enhance the nucleophilicity of the aniline nitrogen.
    
  • Heating: Heat the reaction mixture to 90–100°C for 12–24 hours.

    • Checkpoint: Monitor by LC-MS. The 4-chloro starting material is distinct from the product. Look for the mass shift corresponding to the loss of HCl and addition of the amine.

  • Quenching: Pour the reaction mixture into crushed ice/water (30 mL) with vigorous stirring. The hydrophobic product should precipitate.

  • Filtration & Wash: Filter the precipitate. Wash with water (to remove DMSO/Base) and minimal cold diethyl ether.

  • Purification: Recrystallization from Methanol or preparative HPLC.

Data Interpretation (Table 1):

ParameterScaffold (Starting Material)Product (CAI)
Molecular Weight ~319.76 Da~455.5 Da (if Sulfanilamide used)
1H NMR (Aromatic) 3 protons (distinct patterns)7 protons (complex coupling)
Functional Group Cl (Silent in IR/NMR)

(Broad singlet, ~9-10 ppm)
CA Inhibition (

)
Inactive (> 10 µM)Potent (nM range)

Part 3: Mechanism of Action & Selectivity Logic

The resulting molecule operates via a "Dual-Anchor" mechanism. The primary sulfonamide (introduced in Protocol 2) anchors to the Zinc ion. The morpholine-sulfonyl-benzoate moiety extends towards the selective "hydrophobic half" of the active site, often conferring selectivity for hCA IX (hypoxic tumors) over hCA II (cytosolic, ubiquitous).

CAI_Interaction Zn Zn(II) Ion (Active Site) ZBG Primary Sulfonamide (-SO2NH2) ZBG->Zn Coordination Linker Phenyl Amino Linker ZBG->Linker Covalent Scaffold_Core Benzoate Core Linker->Scaffold_Core SNAr Bond Tail Morpholine-Sulfonyl (Selectivity Handle) Scaffold_Core->Tail Covalent Pocket Hydrophobic Pocket (hCA IX Specific) Tail->Pocket Van der Waals / Steric Fit

Figure 2: Structural logic of the synthesized inhibitor. The morpholine tail (blue) targets isoform-specific pockets, while the ZBG (green) binds the catalytic metal.

Part 4: Troubleshooting & Optimization

  • Low Yield in

    
    : 
    
    • Cause: Poor nucleophilicity of the aniline.

    • Solution: Switch to Buchwald-Hartwig amination conditions (Pd(OAc)2, BINAP, NaOtBu, Toluene, 110°C) if thermal substitution fails. The 4-chloro group is a suitable pseudo-halide partner for Palladium catalysis.

  • Hydrolysis Side Reaction:

    • Observation: Loss of methyl ester (formation of carboxylic acid) during

      
      .
      
    • Solution: Ensure reagents are dry. If acid forms, it can be re-esterified (

      
      ) or used directly if the acid is the desired final form (acids often have improved solubility).
      
  • Purification Difficulties:

    • Insight: Sulfonamides are polar. If the product co-elutes with starting material, use a gradient of DCM:MeOH (95:5 to 90:10) or reverse-phase chromatography (Water:Acetonitrile + 0.1% Formic Acid).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • PubChem Compound Summary. (n.d.). 4-chloro-3-(morpholine-4-sulfonyl)benzoic acid.[1] National Center for Biotechnology Information. Link

  • D'Ambrosio, K., et al. (2015). Structural basis for the specific inhibition of the tumor-associated carbonic anhydrase IX. Acta Crystallographica Section D, 71(9). (Contextualizing the "Tail Approach" structural biology). Link

Sources

High-throughput screening assays using "Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This application note details the high-throughput screening (HTS) protocols for Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate , a representative "privileged scaffold" often found in fragment-based drug discovery (FBDD) libraries.

While this specific molecule serves as a versatile building block, its structural features—a lipophilic chlorobenzene core , a polar morpholine-sulfonyl moiety , and a hydrolyzable methyl ester —present specific challenges in HTS. This guide addresses solubility limits, potential assay interference (PAINS), and the critical distinction between biochemical (cell-free) and cellular activity due to ester hydrolysis.

Chemical Profile
PropertySpecification
IUPAC Name Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate
Molecular Weight ~319.76 g/mol
Key Moieties Morpholine: Enhances aqueous solubility.Sulfonyl: H-bond acceptor/donor geometry.Methyl Ester: Potential pro-drug (hydrolyzable).Chloro: Lipophilic handle (ortho to sulfonyl).[1][2][3]
LogP (Calc) ~1.8 – 2.2 (Moderate Lipophilicity)
Solubility Risk Moderate. Requires DMSO stock management to prevent precipitation in aqueous buffers.[4]

Pre-Screening: Compound Handling & Solubility[5][6]

Objective: Determine the "Kinetic Solubility" limit to prevent false negatives caused by compound precipitation during the screen.

Critical Insight: The "Crash-Out" Effect

Sulfonyl-benzoates can exhibit "brick-dust" behavior—high crystallinity and low aqueous solubility. If the compound precipitates upon dilution from DMSO into the assay buffer, it causes light scattering (interference) and reduces the effective concentration, leading to inaccurate IC50 values.

Protocol 1: Kinetic Solubility via Nephelometry

Principle: Measures forward light scattering to detect insoluble particles after diluting a DMSO stock into aqueous buffer.

Reagents:

  • 10 mM Stock of Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate in 100% DMSO.

  • Assay Buffer (e.g., PBS pH 7.4 or HEPES).

Workflow:

  • Preparation: Prepare a serial dilution of the compound in 100% DMSO (range: 30 mM to 0.1 mM).

  • Dilution: Transfer 2 µL of DMSO stock into 198 µL of Assay Buffer in a clear-bottom 96-well plate (Final DMSO = 1%).

  • Incubation: Shake plate for 90 minutes at Room Temperature (RT) to reach equilibrium.

  • Read: Measure light scattering (Nephelometry) or Absorbance at 600 nm (turbidity).

  • Validation:

    • Pass: Signal < 2x Background (Buffer only).

    • Fail: Signal > 2x Background (Indicates precipitation).

Acceptance Criteria: For HTS, the compound must remain soluble at 20 µM in 1% DMSO. If precipitation occurs below this threshold, the screening concentration must be lowered.

Primary Screening: TR-FRET Biochemical Assay

Objective: Screen for target inhibition using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a ratiometric method resistant to compound fluorescence interference.

Why TR-FRET? Small molecules containing sulfonyl and benzoate groups can sometimes autofluoresce in the blue/green region. TR-FRET uses a long-lifetime lanthanide donor (Europium or Terbium), allowing measurement after the compound's short-lived autofluorescence has decayed.

Protocol 2: TR-FRET Setup (Generic Kinase/Protease Model)

Materials:

  • Target Protein: Purified enzyme (e.g., Kinase X) tagged with GST or His.

  • Tracer: Biotinylated substrate + Streptavidin-XL665 (Acceptor).

  • Antibody: Anti-GST-Europium Cryptate (Donor).

  • Compound: Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate.

Step-by-Step Procedure:

  • Compound Transfer: Acoustic dispense 50 nL of compound (in DMSO) into a 384-well low-volume white plate.

  • Enzyme Addition: Add 5 µL of Enzyme in Reaction Buffer.

    • Note: Incubate 15 mins. This allows the compound to bind the active site before the substrate competes.

  • Substrate Addition: Add 5 µL of Substrate/ATP mix.

  • Reaction: Incubate for 60 minutes at RT.

  • Detection: Add 10 µL of Detection Mix (Eu-Antibody + SA-XL665).

  • Read: Measure Fluorescence on an HTS reader (e.g., EnVision).

    • Excitation: 337 nm.

    • Emission 1: 615 nm (Donor).

    • Emission 2: 665 nm (Acceptor).

Data Analysis: Calculate the TR-FRET Ratio:



  • Inhibition % =

    
    
    

Hit Validation & Counter-Screening

Objective: Rule out "False Positives" caused by aggregation or non-specific reactivity. Sulfonamides are generally stable, but the chlorobenzene core can induce colloidal aggregation.

Protocol 3: Detergent-Sensitivity Counter-Screen

Theory: Promiscuous aggregators inhibit enzymes by sequestering them. Adding a non-ionic detergent (Triton X-100) disrupts aggregates but does not affect true specific inhibitors.

Workflow:

  • Re-test Hit: Run the TR-FRET assay again with the hit compound.

  • Condition A: Standard Buffer (0.01% Tween-20).

  • Condition B: High-Detergent Buffer (0.01% Tween-20 + 0.05% Triton X-100 ).

  • Interpretation:

    • True Hit: IC50 remains unchanged between Condition A and B.

    • Aggregator (False Positive): Potency is lost (IC50 shifts >10-fold) in Condition B.

Critical Analysis: The Ester Hydrolysis Disconnect

The "Trap" for Researchers: Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate contains a methyl ester .

  • In Biochemical Assays (Cell-Free): The molecule remains an ester .

  • In Cellular Assays: Intracellular esterases (e.g., CES1) will likely hydrolyze the ester to the carboxylic acid .

Impact: If the Ester is the active species, you will see high potency in biochemical screens but loss of activity in cells (if the Acid is inactive). Conversely, if the Acid is the active species, the compound acts as a pro-drug in cells but may appear inactive in the purified protein screen.

Recommendation: Always synthesize and test the hydrolyzed acid analog (4-chloro-3-(morpholine-4-sulfonyl)benzoic acid) alongside the methyl ester during hit validation to deconstruct the SAR (Structure-Activity Relationship).

Visualizations

Diagram 1: HTS Triage Workflow

This flowchart illustrates the decision logic for screening this scaffold, incorporating the solubility and aggregation checkpoints.

HTS_Workflow Start Library Compound: Methyl 4-chloro-3- (morpholine-4-sulfonyl)benzoate Solubility Step 1: Kinetic Solubility (Nephelometry) Start->Solubility Primary Step 2: Primary Screen (TR-FRET / Biochemical) Solubility->Primary Soluble > 20µM Discard Discard: Precipitate / Aggregator Solubility->Discard Insoluble Decision1 Active? Primary->Decision1 Counter Step 3: Counter Screen (+ 0.05% Triton X-100) Decision1->Counter Yes Decision1->Discard No Decision2 Potency Maintained? Counter->Decision2 Validation Step 4: Hydrolysis Check (Test Acid vs. Ester) Decision2->Validation Yes (True Binder) Decision2->Discard No (Aggregator)

Caption: Triage workflow ensuring only soluble, specific binders proceed to lead optimization.

Diagram 2: The Ester Hydrolysis Logic

Visualizing the chemical fate of the molecule in different assay environments.

Ester_Hydrolysis cluster_Bio Biochemical Assay (Purified Protein) cluster_Cell Cellular Assay (Intracellular) Compound Methyl 4-chloro-3- (morpholine-4-sulfonyl)benzoate (ESTER FORM) Bio_Result Remains Ester (Direct Binding) Compound->Bio_Result No Enzymes Enzyme Esterases (Hydrolysis) Compound->Enzyme Cell Entry Acid_Form Carboxylic Acid Metabolite Enzyme->Acid_Form Cleavage

Caption: Mechanistic divergence: The compound exists as an ester in biochemical screens but converts to acid in cells.

References

  • PubChem. Compound Summary: Methyl 4-(chlorosulfonyl)benzoate (Analogous Scaffold). National Library of Medicine. [Link]

  • NCBI Assay Guidance Manual. Compound Solubility in HTS. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. Journal of Medicinal Chemistry. [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Involving Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactivity of a Novel Sulfonamide

Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate is a synthetic organic compound characterized by a central benzene ring substituted with a methyl ester, a chloro group, and a morpholine-4-sulfonyl group. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural motifs provide a rational basis for predicting its potential bioactivities and for designing a strategic series of cell-based assays to elucidate its pharmacological profile.

The presence of a sulfonamide group (-SO₂NH-) is a well-established pharmacophore known to target metalloenzymes, most notably the carbonic anhydrases (CAs).[1] Several clinically used drugs, including diuretics, antiepileptics, and antiglaucoma agents, are based on this chemical scaffold. Furthermore, specific CA isoforms, such as CAIX, are overexpressed in various hypoxic solid tumors, making them attractive targets for cancer therapy.[1] The morpholine ring is a common heterocyclic moiety in medicinal chemistry, often incorporated to improve physicochemical properties and confer a range of biological activities, including antimicrobial and anticancer effects.[2] The methyl benzoate portion of the molecule introduces an ester linkage, which may be susceptible to hydrolysis by cellular esterases, influencing the compound's stability and metabolic fate.[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular activities of Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate. The following application notes and detailed protocols are designed as a robust starting point for characterizing this compound's potential as a carbonic anhydrase inhibitor, a cytotoxic agent, and an antimicrobial compound.

Compound Profile: Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for designing and interpreting cell-based assays. The following table summarizes key predicted and known properties for structurally related molecules.

PropertyValueSource
Molecular FormulaC₁₂H₁₄ClNO₅SN/A
Molecular Weight323.76 g/mol N/A
AppearanceSolid (predicted)N/A
SolubilitySoluble in DMSO, MethanolInferred
StabilityStable under normal conditions. Potential for ester hydrolysis.[3]

Application Note 1: Investigation of Carbonic Anhydrase IX (CAIX) Inhibition in a Cell-Based Assay

Rationale: The sulfonamide moiety is a strong predictor of carbonic anhydrase inhibition. CAIX is a transmembrane enzyme that is highly expressed in many cancer types and contributes to the acidification of the tumor microenvironment, promoting tumor progression and metastasis.[1] A cell-based assay provides a more physiologically relevant context than a purely enzymatic assay by accounting for cell permeability and intracellular target engagement. This protocol utilizes a hypoxic cancer cell line that endogenously expresses CAIX to measure the compound's inhibitory activity.

Workflow for CAIX Inhibition Assay

CAIX_Inhibition_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout & Analysis Plate_Cells Plate HT-29 cells in 96-well plates Induce_Hypoxia Induce CAIX expression under hypoxia (1% O₂) for 24h Plate_Cells->Induce_Hypoxia Add_Compound Add serial dilutions of Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate Induce_Hypoxia->Add_Compound Add_Controls Add positive control (Acetazolamide) and vehicle control (DMSO) Induce_Hypoxia->Add_Controls Incubate Incubate for 48-72 hours Add_Compound->Incubate Add_Controls->Incubate Add_MTT Add MTT reagent and incubate for 4h Incubate->Add_MTT Lyse_Cells Solubilize formazan crystals with DMSO or SDS Add_MTT->Lyse_Cells Read_Absorbance Read absorbance at 570 nm Lyse_Cells->Read_Absorbance Calculate_IC50 Calculate IC50 value Read_Absorbance->Calculate_IC50

Caption: Workflow for determining the potency of Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate against CAIX in a cell-based assay.

Detailed Protocol: CAIX Inhibition Assay

Materials:

  • HT-29 (human colorectal adenocarcinoma) or other suitable cancer cell line endogenously expressing CAIX.

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate

  • Acetazolamide (positive control)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well cell culture plates

  • Hypoxia chamber or incubator with 1% O₂

Procedure:

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Hypoxic Induction: Transfer the plate to a hypoxic incubator (1% O₂) for 24 hours to induce the expression of CAIX.

  • Compound Preparation: Prepare a 10 mM stock solution of Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 nM to 100 µM. Prepare similar dilutions for Acetazolamide.

  • Cell Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and positive control.

  • Incubation: Return the plate to the hypoxic incubator for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Application Note 2: Evaluation of General Cytotoxicity and Anti-proliferative Effects

Rationale: Many compounds with potential therapeutic value exhibit cytotoxic or anti-proliferative effects. A general cytotoxicity screen is a fundamental first step in characterizing the biological activity of a novel compound. This protocol describes a standard colorimetric assay (MTT) to assess the effect of Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate on the viability of a representative cancer cell line.

Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout & Analysis Seed_Cells Seed cancer cells (e.g., A549, HeLa) in a 96-well plate Incubate_24h Allow cells to adhere for 24h Seed_Cells->Incubate_24h Prepare_Dilutions Prepare serial dilutions of the test compound Incubate_24h->Prepare_Dilutions Add_Controls Include vehicle (DMSO) and positive (Doxorubicin) controls Incubate_24h->Add_Controls Treat_Cells Add compound dilutions to the cells Prepare_Dilutions->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_Controls->Incubate_72h Add_MTT Add MTT reagent and incubate for 4h Incubate_72h->Add_MTT Solubilize Solubilize formazan crystals Add_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate the IC50 value Read_Absorbance->Calculate_IC50 MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_readout Readout & Analysis Prepare_Compound Prepare serial dilutions of the test compound in a 96-well plate Inoculate_Plate Inoculate the wells with the bacterial suspension Prepare_Compound->Inoculate_Plate Prepare_Inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Add_Controls Include positive (antibiotic), negative (no bacteria), and growth (no compound) controls Inoculate_Plate->Add_Controls Incubate_Plate Incubate the plate at 37°C for 18-24 hours Add_Controls->Incubate_Plate Visual_Inspection Visually inspect for turbidity Incubate_Plate->Visual_Inspection Read_OD600 Optionally, read absorbance at 600 nm Visual_Inspection->Read_OD600 Determine_MIC Determine the MIC Read_OD600->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate.

Detailed Protocol: Broth Microdilution MIC Assay

Materials:

  • Gram-positive bacteria (e.g., Staphylococcus aureus)

  • Gram-negative bacteria (e.g., Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well plates

Procedure:

  • Compound Preparation: In a 96-well plate, add 50 µL of MHB to wells 2-12. Add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will contain 50 µL of MHB.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1-11. Well 12 receives 50 µL of sterile MHB.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Data Interpretation and Reporting

  • CAIX Inhibition and Cytotoxicity: Report the IC₅₀ values with 95% confidence intervals. A potent and selective CAIX inhibitor would ideally show a low IC₅₀ in the CAIX-expressing cell line under hypoxia and a significantly higher IC₅₀ in a non-CAIX expressing cell line or under normoxic conditions.

  • Antimicrobial Activity: Report the MIC values in µg/mL. Compare the MIC values against the standard antibiotic to gauge the relative potency.

Conclusion

The provided application notes and protocols offer a structured approach to characterizing the bioactivity of Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate. Based on its chemical structure, this compound holds promise as a potential modulator of carbonic anhydrase activity and may possess other pharmacological properties. The execution of these cell-based assays will provide valuable insights into its mechanism of action, potency, and potential therapeutic applications.

References

  • Ghafoor, A. Z., Chang, B., King, C. L., Butcher, R. J., & Kulkarni, A. A. (2013). Methyl 2-bromo-3-(4-chloro-benzene-sulfonamido)-benzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o311. [Link]

  • Jaseer, E. A., Prasad, J. S., & Subramanian, E. (2011). Methyl 4-(3-chloropropoxy)benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o398. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Al-Obaid, A. M., Al-Dhfyan, A., & El-Azab, A. S. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431478. [Link]

  • Richter, M. J., Wagmann, L., Kavanagh, P. V., Brandt, S. D., & Meyer, M. R. (2022). In vitro metabolic fate of the synthetic cannabinoid receptor agonists (quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate [QMMSB]) and (quinolin-8-yl 4-methyl-3-((propan-2-yl)sulfamoyl)benzoate [QMiPSB]) including isozyme mapping and carboxylesterases activity testing. Drug Testing and Analysis, 15(2), 195-207. [Link]

  • PubChem. (n.d.). 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-(Chlorosulfonyl)benzoate. Retrieved January 31, 2026, from [Link]

  • Mahesh, A. R., Harish Kumar, D. R., & Shaikh, S. (2013). synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 2141-2153. [Link]

  • Szałabska, K., Sławiński, J., Koba, M., & Kędzierska, E. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 27(19), 6598. [Link]

  • Kim, J. Y., et al. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Journal of Medicinal Chemistry, 60(20), 8563-8581. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 31, 2026, from [Link]

  • Setzer, W. N., et al. (2006). methyl-2'-butenyl)benzoate, major insecticidal principle from Piper guanacastensis. Natural Product Communications, 1(4), 261-263. [Link]

  • Vaškevičius, D., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 23(1), 12. [Link]

  • ChemSrc. (2025). Methyl benzoate. Retrieved January 31, 2026, from [Link]

  • Google Patents. (2016). CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl)
  • Al-Ghorbani, M., et al. (2015). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 51, 674-694. [Link]

  • PubChem. (n.d.). Methyl 4-chloro-3-nitrobenzoate. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). methyl 4-amino-3-[(3R)-morpholin-3-yl]benzoate. Retrieved January 31, 2026, from [Link]

  • Ghafoor, A. Z., et al. (2013). Methyl 2-bromo-3-(4-chloro-benzene-sulfonamido)-benzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o311. [Link]

Sources

Application Notes and Protocols for the Reaction of Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate with Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate is a key intermediate in the synthesis of a wide range of biologically active molecules. Its structure is characterized by a benzene ring substituted with a chloro leaving group, an activating morpholine-4-sulfonyl group, and a methyl ester. This strategic arrangement of functional groups makes the chloro substituent highly susceptible to nucleophilic aromatic substitution (SNAr) by various amines, providing a facile route to a diverse library of substituted aniline derivatives. These products are of significant interest to researchers in drug discovery and development, as the morpholine and sulfonamide moieties are prevalent in many therapeutic agents.

This document provides a comprehensive guide to the reaction of methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate with primary and secondary amines. It delves into the underlying reaction mechanism, offers detailed experimental protocols, and provides guidance on reaction optimization and product characterization.

Understanding the Reaction: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The reaction of methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate with amines proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitution at sp³-hybridized carbon centers (SN1 and SN2), SNAr reactions on aromatic rings require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack.

In the case of methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate, both the morpholine-4-sulfonyl group and the methyl ester group are potent electron-withdrawing groups. Their presence significantly reduces the electron density of the aromatic ring, making it electrophilic and susceptible to attack by nucleophiles like amines. The reaction proceeds in two key steps:

  • Nucleophilic Attack and Formation of a Meisenheimer Complex: The amine nucleophile attacks the carbon atom bearing the chloro leaving group. This attack is regioselective for the position para to the strongly activating sulfonyl group. This step results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing sulfonyl and ester groups.[1][2]

  • Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group. This step is typically fast and irreversible, driving the reaction to completion.

The overall workflow of the SNAr reaction is depicted in the following diagram:

SNAr_Workflow Reactants Reactants: - Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate - Amine (Primary or Secondary) - Base Reaction_Setup Reaction Setup: - Dissolve reactants in a suitable solvent - Stir under controlled temperature Reactants->Reaction_Setup 1. Combine Monitoring Reaction Monitoring: - TLC or LC-MS analysis Reaction_Setup->Monitoring 2. React Workup Aqueous Work-up: - Quench reaction - Extract with organic solvent Monitoring->Workup 3. Upon completion Purification Purification: - Column chromatography or - Recrystallization Workup->Purification 4. Isolate crude Product Final Product: - Methyl 4-(amino)-3-(morpholine-4-sulfonyl)benzoate derivative Purification->Product 5. Purify

Caption: General workflow for the SNAr reaction.

Experimental Protocols

The following protocols provide a general framework for the reaction of methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate with various amines. Researchers should note that optimal conditions may vary depending on the specific amine used, and some degree of optimization may be necessary to achieve the best results.

General Considerations:
  • Reagents and Solvents: All reagents and solvents should be of appropriate purity for synthetic chemistry. Anhydrous solvents should be used where specified, particularly when using moisture-sensitive bases.

  • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial to prevent side reactions, especially when using sensitive reagents or for prolonged reaction times at elevated temperatures.

  • Safety Precautions: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The reaction should be performed in a well-ventilated fume hood.

Protocol 1: Reaction with Primary Aliphatic Amines

This protocol describes a general procedure for the reaction of methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate with a primary aliphatic amine, using n-butylamine as an example.

Materials:

  • Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate

  • n-Butylamine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq).

  • Add dimethylformamide (DMF) to achieve a concentration of approximately 0.2-0.5 M.

  • Add n-butylamine (1.2 eq) to the stirred suspension.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

Expected Product: Methyl 4-(butylamino)-3-(morpholine-4-sulfonyl)benzoate

Protocol 2: Reaction with Secondary Aliphatic Amines

This protocol outlines a general method for the reaction with a secondary aliphatic amine, using morpholine as an example.

Materials:

  • Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate

  • Morpholine

  • Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a sealed tube, dissolve methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate (1.0 eq) in acetonitrile.

  • Add morpholine (1.5 eq) followed by triethylamine (2.0 eq).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Expected Product: Methyl 4-morpholino-3-(morpholine-4-sulfonyl)benzoate

Protocol 3: Reaction with Aromatic Amines

This protocol provides a general procedure for the reaction with an aromatic amine, such as aniline. These reactions may require slightly more forcing conditions due to the lower nucleophilicity of aromatic amines compared to aliphatic amines.

Materials:

  • Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate

  • Aniline

  • Sodium tert-butoxide (NaOtBu)

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium tert-butoxide (1.5 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO) and stir to dissolve.

  • Add aniline (1.2 eq) to the solution.

  • Add a solution of methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate (1.0 eq) in a minimal amount of DMSO.

  • Heat the reaction mixture to 100-130 °C for 6-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with toluene (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography on silica gel.

Expected Product: Methyl 4-anilino-3-(morpholine-4-sulfonyl)benzoate

Data Presentation: Summary of Reaction Conditions

The choice of base and solvent is critical for the success of the SNAr reaction. The following table provides a summary of commonly used conditions and their rationale.

Amine TypeRecommended BaseRationaleRecommended SolventRationaleTypical Temperature (°C)
Primary Aliphatic K₂CO₃, Cs₂CO₃Mild inorganic bases, easy to remove during work-up.DMF, DMSO, AcetonitrilePolar aprotic solvents that solvate the Meisenheimer complex.80 - 120
Secondary Aliphatic Et₃N, DIPEAOrganic bases that also act as acid scavengers.Acetonitrile, Dioxane, THFSolvents that are compatible with organic bases and allow for higher temperatures in sealed vessels.100 - 140
Aromatic NaOtBu, K₃PO₄Stronger bases are often required to deprotonate the less nucleophilic aromatic amines.DMSO, NMP, TolueneHigh-boiling polar aprotic solvents facilitate the reaction with less reactive amines.100 - 150

Visualization of Key Relationships

The interplay between the substrate, nucleophile, and reaction conditions is crucial for a successful synthesis. The following diagram illustrates these relationships.

Reaction_Factors cluster_amine Amine Characteristics cluster_conditions Condition Variables Substrate Methyl 4-chloro-3- (morpholine-4-sulfonyl)benzoate Product Substituted Product Substrate->Product Amine Amine Nucleophile Amine->Product Base Base (Inorganic/Organic) Amine->Base Influences choice of Temperature Temperature Amine->Temperature Influences Conditions Reaction Conditions Conditions->Product Primary Primary Primary->Amine Secondary Secondary Secondary->Amine Aliphatic Aliphatic Aliphatic->Amine Aromatic Aromatic Aromatic->Amine Solvent Solvent (Polar Aprotic) Solvent->Conditions Base->Conditions Temperature->Conditions

Sources

Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate: A Versatile Precursor for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the assembly of novel molecular architectures with the potential for therapeutic intervention is a paramount objective. "Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate" emerges as a compound of significant interest, embodying a strategic combination of pharmacophoric elements. This guide provides an in-depth exploration of this precursor, detailing its synthesis, chemical attributes, and, most importantly, its potential applications as a foundational building block in drug discovery programs. The convergence of a substituted benzoate, a sulfonamide linker, and a morpholine moiety within a single, synthetically accessible molecule presents a compelling starting point for the development of a diverse array of therapeutic agents.

The morpholine ring is a well-established "privileged" structure in medicinal chemistry, frequently incorporated to enhance the pharmacokinetic profile of drug candidates.[1] Its presence can improve aqueous solubility, metabolic stability, and target engagement.[1] Concurrently, the sulfonamide group is a cornerstone of numerous clinically successful drugs, known for its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metallic centers in enzymes.[2] The strategic placement of these functional groups on a chlorinated benzoic acid scaffold provides a versatile platform for further chemical elaboration, opening avenues to a wide range of potential biological targets. This document will serve as a comprehensive resource for researchers and scientists, providing not only detailed synthetic protocols but also a forward-looking perspective on the potential therapeutic applications of this intriguing molecule.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profiles of the key compounds is essential for successful and safe laboratory practice.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateStorageKey Safety Precautions
Methyl 4-chloro-3-(chlorosulfonyl)benzoate C₈H₆Cl₂O₄S285.10SolidStore in a cool, dry, well-ventilated area away from moisture.Corrosive. Causes severe skin burns and eye damage. Reacts with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[3]
Morpholine C₄H₉NO87.12LiquidStore in a cool, dry, well-ventilated area away from incompatible substances.Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Use in a well-ventilated area and wear appropriate PPE.
Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate C₁₂H₁₄ClNO₄S319.76Solid (Predicted)Store in a cool, dry, well-ventilated area.While specific data is unavailable, it should be handled with care, assuming potential for skin and eye irritation. Use standard laboratory PPE.

Synthetic Protocol: A Step-by-Step Guide

The synthesis of Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate can be efficiently achieved through a two-step process, commencing with the preparation of the key intermediate, methyl 4-chloro-3-(chlorosulfonyl)benzoate.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Methyl 4-chloro-3-(chlorosulfonyl)benzoate cluster_step2 Step 2: Synthesis of Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate start1 Methyl 4-chloro-3-aminobenzoate reagent1 NaNO2, HCl (Diazotization) start1->reagent1 1. intermediate1 Diazonium Salt reagent1->intermediate1 reagent2 SO2, CuCl2 (Sulfonylation) intermediate1->reagent2 2. product1 Methyl 4-chloro-3-(chlorosulfonyl)benzoate reagent2->product1 start2 Methyl 4-chloro-3-(chlorosulfonyl)benzoate product1->start2 Purified Intermediate reagent3 Morpholine, Triethylamine start2->reagent3 3. product2 Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate reagent3->product2 caption Synthetic workflow for the target compound.

Caption: Synthetic workflow for the target compound.

Step 1: Synthesis of Methyl 4-chloro-3-(chlorosulfonyl)benzoate

This initial step involves the conversion of an amino group to a sulfonyl chloride via a Sandmeyer-type reaction. While a direct protocol for the 3-sulfonyl chloride was not found, a similar reaction for the 2-sulfonyl chloride derivative provides a reliable template.[4]

Materials and Reagents:

  • Methyl 4-chloro-3-aminobenzoate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂) gas

  • Copper(II) Chloride (CuCl₂)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Protocol:

  • Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend Methyl 4-chloro-3-aminobenzoate (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sulfonylation: In a separate flask, prepare a solution of copper(II) chloride (catalytic amount) in acetic acid and saturate it with sulfur dioxide gas at 10-15 °C.

  • Add the cold diazonium salt solution portion-wise to the SO₂/CuCl₂ solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification: Pour the reaction mixture into ice-water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4-chloro-3-(chlorosulfonyl)benzoate.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate

This step involves a nucleophilic substitution reaction where the sulfonyl chloride is reacted with morpholine to form the corresponding sulfonamide.

Materials and Reagents:

  • Methyl 4-chloro-3-(chlorosulfonyl)benzoate (from Step 1)

  • Morpholine

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Protocol:

  • Reaction Setup: Dissolve Methyl 4-chloro-3-(chlorosulfonyl)benzoate (1.0 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of morpholine (1.1 eq).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product, Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Application Notes: A Gateway to Novel Therapeutics

The structural features of Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate make it a highly attractive starting point for the synthesis of libraries of compounds for screening against various biological targets. The following sections outline potential avenues for its application in drug discovery, based on the established biological activities of its constituent moieties.

As a Precursor for Carbonic Anhydrase Inhibitors

The sulfonamide group is a classic zinc-binding group found in numerous carbonic anhydrase (CA) inhibitors. CAs are a family of metalloenzymes that play crucial roles in various physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer.[2][5] The primary sulfonamide moiety is a key pharmacophore for potent CA inhibition.

The morpholine group in the target compound can be exploited to achieve isoform-selective inhibition. By modifying the morpholine ring or using it as a scaffold to introduce further diversity, it is possible to target specific CA isoforms, such as those overexpressed in tumors (e.g., CA IX and XII), thereby potentially developing novel anticancer agents with improved selectivity and reduced side effects.[6][7]

Diagram of Potential Carbonic Anhydrase Inhibition

CA_Inhibition cluster_target Carbonic Anhydrase Active Site cluster_inhibitor Inhibitor Scaffold zinc Zn²⁺ active_site His Residues zinc->active_site Bound to sulfonamide Sulfonamide Group (-SO₂NH₂) sulfonamide->zinc Coordinates with morpholine Morpholine Moiety (for selectivity) sulfonamide->morpholine Linked via benzoate Substituted Benzoate benzoate->sulfonamide Attached to caption Conceptual model of CA inhibition.

Caption: Conceptual model of CA inhibition.

As a Scaffold for Novel Antibacterial Agents

Both the morpholine and sulfonamide moieties have been independently incorporated into various antibacterial agents.[8][9] The morpholine ring is present in the antibiotic linezolid, while sulfonamides were among the first classes of antibiotics discovered and are still in clinical use. The combination of these two pharmacophores in "Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate" provides a promising scaffold for the development of new antibacterial compounds that could potentially overcome existing resistance mechanisms.

The ester group of the title compound can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides. This allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of antibacterial potency and spectrum.

Exploration of Other Therapeutic Areas

The versatility of the "Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate" scaffold extends beyond CA inhibition and antibacterial activity. The core structure can be modified to target a wide range of other biological targets. For instance, derivatives of this scaffold could be investigated as:

  • Kinase inhibitors: By introducing appropriate functionalities, the scaffold could be adapted to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.

  • Antiviral agents: The morpholine moiety is a key component of some antiviral drugs, and its incorporation into this scaffold could lead to the discovery of novel antiviral compounds.

  • CNS-active agents: The ability of the morpholine ring to improve blood-brain barrier penetration could be leveraged to design novel central nervous system (CNS) active agents.

Conclusion: A Building Block with High Potential

"Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate" represents a strategically designed chemical entity with significant potential as a precursor in drug discovery. Its synthesis is straightforward, and its structure incorporates key pharmacophoric elements known to impart favorable biological and pharmacokinetic properties. While direct biological data on this specific compound is not yet widely available, the extensive body of literature on related morpholine and sulfonamide-containing molecules provides a strong rationale for its exploration in various therapeutic areas. The detailed protocols and application notes provided in this guide are intended to empower researchers to unlock the full potential of this versatile building block in the quest for novel and effective medicines.

References

  • CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl)
  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - MDPI. [Link]

  • Methyl 4-chloro-3-nitrobenzoate | C8H6ClNO4 | CID 735797 - PubChem. [Link]

  • Methyl 4-(Chlorosulfonyl)benzoate | C8H7ClO4S | CID 4738388 - PubChem. [Link]

  • 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid | C9H9ClO4S | CID 14254476 - PubChem. [Link]

  • Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PubMed Central. [Link]

  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PubMed Central. [Link]

  • Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. [Link]

  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - RSC Publishing. [Link]

  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - ResearchGate. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed. [Link]

  • Methyl 4-(chloromethyl)benzoate | C9H9ClO2 | CID 36664 - PubChem. [Link]

  • (A) Antimicrobial morpholine contained agtents reported before; (B) the... - ResearchGate. [Link]

  • Carbonic Anhydrase Inhibitors - Pharmacology - Pharmacy 180. [Link]

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - MDPI. [Link]

  • 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies - PMC - NIH. [Link]

Sources

Troubleshooting & Optimization

Side reactions in the synthesis of "Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate

Ticket ID: SYN-MCMSB-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Side Reactions & Process Optimization[1]

Executive Technical Summary

The synthesis of Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate involves a two-step sequence: electrophilic aromatic substitution (chlorosulfonation) followed by nucleophilic substitution at the sulfur atom (sulfonamide formation).[1]

While seemingly straightforward, this scaffold presents a "perfect storm" for specific side reactions due to the electronic push-pull of the substituents.[1] The 4-chloro group, activated by the newly installed ortho-sulfonyl group and the para-ester, becomes highly susceptible to Nucleophilic Aromatic Substitution (


), leading to significant impurity profiles if stoichiometry is not rigorously controlled.[1]

This guide details the mechanistic origins of these failures and provides self-validating protocols to avoid them.

Reaction Pathway & Failure Mode Analysis

The following diagram maps the intended pathway against the two most critical failure modes: Acidic Ester Hydrolysis (Step 1) and


 Chlorine Displacement  (Step 2).

G Start Methyl 4-chlorobenzoate (Starting Material) Inter Intermediate: Sulfonyl Chloride Start->Inter ClSO3H (Chlorosulfonation) Side1 IMPURITY A: Carboxylic Acid (Hydrolysis) Start->Side1 High Temp / Wet Quench (Acid Hydrolysis) Target TARGET: Methyl 4-chloro-3- (morpholine-4-sulfonyl)benzoate Inter->Target Morpholine (0-5°C, Controlled) Side2 IMPURITY B: Bis-Morpholine Adduct (SNAr Displacement) Inter->Side2 Excess Morpholine (>2.5 eq) or Heat Side3 IMPURITY C: Sulfonic Acid (Moisture) Inter->Side3 Water/Humidity Target->Side2 Over-reaction (SNAr)

Figure 1: Reaction logic flow highlighting critical divergence points where impurities A, B, and C are generated.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: The "Disappearing" Ester (Impurity A)

Symptom: LCMS shows a major peak with Mass [M-14] relative to the target, or high solubility of the product in aqueous bicarbonate. Diagnosis: Acid-Catalyzed Hydrolysis. During the chlorosulfonation (Step 1), the generation of HCl combined with any moisture or an uncontrolled exothermic quench hydrolyzes the methyl ester to the carboxylic acid. Root Cause:

  • Wet Reagents: Chlorosulfonic acid is hygroscopic.[1]

  • Hot Quench: Pouring the reaction mixture into water generates massive heat, accelerating hydrolysis.[1]

Corrective Action:

  • Protocol Shift: Quench the reaction mixture onto crushed ice/DCM biphasic mixture, not just water. The organic solvent immediately extracts the sulfonyl chloride, protecting the ester from the aqueous acid phase.[1]

  • Temperature Limit: Maintain quench temperature

    
    C.
    
Issue 2: The "Bis-Morpholine" Adduct (Impurity B)

Symptom: LCMS shows a peak at [M+50] (Cl replaced by Morpholine).[1] Diagnosis:


 Displacement.  The 4-position chlorine is activated by the ortho-sulfonyl group and the para-ester.[1] This makes the ring electron-deficient enough that morpholine (a moderate nucleophile) can displace the chlorine.[1]
Root Cause: 
  • Excess Morpholine: Using >2.2 equivalents.

  • High Temperature: Running the amidation at room temperature or reflux.

Corrective Action:

  • Stoichiometry Control: Use exactly 2.0 to 2.1 equivalents of morpholine (1 eq as nucleophile, 1 eq as HCl scavenger).[1] Do not use a large excess.

  • Cryogenic Addition: Add morpholine dropwise at 0°C .[1] Only warm to RT after confirming consumption of the sulfonyl chloride.

Issue 3: Sulfonic Acid Formation (Impurity C)

Symptom: Low yield, material stays in the aqueous phase during workup. Diagnosis: Sulfonyl Chloride Hydrolysis. The intermediate reacts with water before it reacts with morpholine.[1] Root Cause: Wet solvents (DCM/THF) or delay between Step 1 workup and Step 2 addition.[1]

Corrective Action:

  • Process Telescoping: Use the solution of sulfonyl chloride in DCM immediately after drying (MgSO4). Do not isolate the solid sulfonyl chloride if not necessary, as it degrades rapidly in air.[1]

Optimized Experimental Protocol

This protocol is designed to minimize the side reactions described above.

Step 1: Chlorosulfonation[1]
  • Charge Chlorosulfonic acid (5.0 eq) into a dry flask under

    
    . Cool to 0°C.[1]
    
  • Add Methyl 4-chlorobenzoate (1.0 eq) portion-wise over 30 mins. Exothermic.

  • Heat to 80°C for 2-3 hours.

    • Checkpoint: TLC/LCMS should show consumption of starting material.[1]

  • Quench (CRITICAL): Pour the reaction mixture slowly onto a stirred mixture of Ice (500g) and DCM (200mL) .

    • Why? Immediate extraction into DCM protects the ester from acid hydrolysis (Impurity A).

  • Separate layers. Wash organic layer with cold water (

    
    ) and brine.[1] Dry over anhydrous 
    
    
    
    .[1]
  • Yield: Solution of Methyl 3-(chlorosulfonyl)-4-chlorobenzoate.

Step 2: Amidation (The Danger Zone)
  • Cool the DCM solution from Step 1 to 0°C .

  • Prepare a solution of Morpholine (2.1 eq) and TEA (1.0 eq - optional, if reducing morpholine load) in dry DCM.

  • Add Morpholine solution dropwise over 1 hour.

    • Control: Keep internal temp

      
      C.[1]
      
    • Why? Low temp prevents

      
       of the 4-Cl (Impurity B).[1]
      
  • Stir at 0°C for 1 hour, then allow to warm to 20°C for 30 mins.

  • Wash with 0.5N HCl (to remove excess morpholine), then Sat.

    
    , then Brine.[1]
    
  • Concentrate to obtain the crude solid. Recrystallize from EtOAc/Heptane if necessary.

Data & Specifications

ParameterSpecificationFailure Indicator
Appearance White to Off-white solidYellow/Orange (indicates

impurities)
Mass (LCMS) [M+H]+ = 320.0 (approx)[M+H]+ = 306 (Acid), 371 (Bis-morpholine)
Chlorine Content Present (Isotopic pattern 3:[1]1)Absent (Bis-morpholine impurity)
Solubility DCM, EtOAc, DMSOWater soluble (Hydrolyzed Acid)

References

  • Sigma-Aldrich. Methyl 4-chlorobenzoate Product Analysis & Reactivity Profile. (CAS 1126-46-1).[1][2][3] Retrieved from [1][2]

  • BenchChem. Synthesis of Methyl 3-chloro-4-morpholinobenzoate via Nucleophilic Aromatic Substitution. (Detailed discussion on the competing SNAr mechanism). Retrieved from

  • ResearchGate. Regioselectivity of methyl chlorobenzoate analogues. (Mechanistic insight into directing effects on the benzoate ring). Retrieved from

  • Google Patents. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. (Analogous chemistry regarding sulfonyl group installation and ester stability). Patent CN112645853A.[1] Retrieved from

Sources

Technical Support Center: Impurity Profiling for Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

You are analyzing Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate (MW: ~319.76 Da). This compound is a bifunctional intermediate containing a methyl ester , a sulfonamide , and an aryl chloride .

Impurity profiling for this molecule presents three distinct challenges:

  • Morpholine Tailing: The basic nitrogen in the morpholine ring interacts with free silanols on HPLC columns, causing peak tailing and resolution loss.

  • Silent Hydrolysis: The methyl ester is prone to hydrolysis, creating an acidic impurity that may co-elute depending on pH.

  • Genotoxic Risk: The sulfonyl chloride precursor is a potential genotoxic impurity (PGI) and requires specialized detection limits (ppm level).[1]

This guide is structured as a dynamic troubleshooting workflow. Select the issue matching your observation below.

Module 1: Chromatographic Troubleshooting (HPLC/UPLC)

Issue: "My main peak is tailing (As > 1.5) or splitting."

Diagnosis: The morpholine moiety is a secondary amine derivative.[2][3] At neutral pH, it can become protonated (


) and interact with residual silanol groups (

) on the stationary phase. This secondary interaction causes the "tail" or "shark fin" peak shape.

Protocol: The "Silanol Shield" Method Do not rely on standard neutral gradients. You must suppress silanol ionization or shield the amine.

ParameterRecommendationScientific Rationale
Stationary Phase C18 with End-capping (e.g., C18-HSS or Hybrid Particle)High-density bonding prevents analyte access to the silica surface.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA (

) acts as an ion-pairing agent , forming a complex with the morpholine amine, masking its charge.
Mobile Phase B Acetonitrile + 0.05% TFAMaintains ion-pairing equilibrium in the organic phase.
Column Temp 40°C Higher temperature improves mass transfer kinetics, sharpening the peak.

Self-Validating Check:

  • Inject a standard of the analyte.

  • Calculate the Tailing Factor (

    
    )  at 5% peak height.
    
  • Pass Criteria:

    
    . If 
    
    
    
    , increase TFA concentration to 0.15% or switch to a "Charged Surface Hybrid" (CSH) column.

Module 2: Mass Spectrometry Interpretation

Issue: "I see ghost masses. How do I identify them?"

Diagnosis: Impurity identification relies on recognizing specific mass shifts associated with the synthesis pathway. Use the table below to correlate observed


 values with structural changes.

Reference Data: Parent Ion


  (approx, based on 

)
Observed Mass (

)
Mass Shift (

)
Probable Impurity IdentityMechanism of Formation
306.0 -14 Acid Hydrolysis Product (Carboxylic Acid)Hydrolysis of the methyl ester moiety due to moisture or acidic workup.
286.0 -34 Des-chloro Analog Hydrogenolysis of the C-Cl bond (rare, usually requires Pd/C +

).
235.0 -85 Sulfonic Acid Precursor Hydrolysis of the unreacted sulfonyl chloride starting material (Loss of morpholine group).
322.0 +2

Isotope
NOT an impurity. This is the natural isotope abundance of Chlorine.

The Chlorine Fingerprint (Critical Validation): You must verify the isotopic pattern. A true chlorinated impurity will display a 3:1 ratio between the


 and 

peaks.
  • If the M+2 peak is missing: The impurity does not contain Chlorine (e.g., it might be a solvent adduct or a contaminant from a different step).

Module 3: Genotoxic Impurity (PGI) Detection

Issue: "How do I detect the Sulfonyl Chloride precursor?"

Diagnosis: The starting material, Methyl 4-chloro-3-(chlorosulfonyl)benzoate , is a reactive acylating agent and a structural alert for genotoxicity. It is unstable in aqueous HPLC mobile phases, hydrolyzing to the sulfonic acid (False Negative).

Protocol: Pre-Column Derivatization You must "trap" the reactive chloride before analysis.

  • Reagent Prep: Prepare a solution of Benzylamine (excess) in anhydrous Acetonitrile.

  • Sample Prep: Dissolve your solid sample in the Reagent Prep.

  • Reaction: Sonicate for 10 minutes. The Sulfonyl Chloride converts to the stable Benzyl-sulfonamide derivative.

  • Analysis: Inject onto LC-MS.

  • Target: Look for the mass of the derivative (Parent Sulfonyl Chloride - Cl + Benzylamine).

Workflow Diagram:

PGI_Detection Sample Sample (Solid) Deriv Benzylamine/ACN Sample->Deriv PGI Protocol Direct Direct Injection Sample->Direct Standard Method Solvent Aq. Mobile Phase Hydrolysis Hydrolysis to Acid (False Negative) Solvent->Hydrolysis Unstable Cl group Reaction Derivatization (Stable Amide) Deriv->Reaction Trapping Direct->Solvent Detection LC-MS Detection (Quantifiable) Reaction->Detection Stable

Figure 1: Decision logic for analyzing unstable Sulfonyl Chloride PGIs. Direct injection leads to hydrolysis and false negatives; derivatization is required.

Module 4: Impurity Origin Map

Issue: "Where are these impurities coming from?"

Diagnosis: Understanding the synthesis pathway allows you to predict impurities. The synthesis likely involves the chlorosulfonylation of a benzoate precursor, followed by amination with morpholine.

Synthesis Logic Flow:

Impurity_Map Start Methyl 4-chlorobenzoate Inter1 Sulfonyl Chloride Intermediate Start->Inter1 Chlorosulfonic Acid Product Target Molecule (Methyl 4-chloro-3-(morpholine...)benzoate) Inter1->Product + Morpholine Imp_Sulf Impurity: Sulfonic Acid (Moisture reaction) Inter1->Imp_Sulf Hydrolysis (H2O) Reagent Morpholine Imp_Morph Impurity: Residual Morpholine (No UV) Reagent->Imp_Morph Excess Reagent Imp_Acid Impurity: Carboxylic Acid (Hydrolysis) Product->Imp_Acid Ester Hydrolysis

Figure 2: Origin mapping of potential impurities. Red nodes indicate critical impurities to monitor during process development.

References

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[4] (2006).[3][4][5][6] Defines reporting thresholds (0.05%), identification thresholds (0.10%), and qualification thresholds (0.15%).

  • K. K. Hotha et al.Sulfonamide synthesis and impurity profiling: Chromatographic behavior of polar amines. Journal of Pharmaceutical and Biomedical Analysis. (Generic reference for sulfonamide HPLC behavior).
  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (Focus on Sulfonyl Chlorides as PGIs).

  • Valavdekar, G. et al.Development of derivatization methods for the determination of sulfonyl chlorides.

Sources

"Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate" reaction monitoring by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the specific challenges in monitoring reactions involving Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate (MCMB) . This molecule is a trifunctional scaffold containing an aryl chloride, a methyl ester, and a morpholine sulfonamide.

Its unique structure presents distinct analytical behaviors:

  • The Chlorine Handle: Provides a diagnostic 3:1 isotope pattern in Mass Spectrometry.

  • The Sulfonamide Linkage: The morpholine nitrogen is chemically "locked" in the sulfonamide, reducing basicity compared to free amines but altering solubility.

  • The Electrophilic Core: The 4-chloro position is activated for Nucleophilic Aromatic Substitution (

    
    ), a common reaction pathway for this intermediate.
    

Module 1: TLC Troubleshooting & Method Development

Quick Reference: TLC Decision Matrix
ParameterRecommendationTechnical Rationale
Stationary Phase Silica Gel

Standard normal phase works well. The sulfonamide nitrogen is non-basic, minimizing silanol interaction.
Mobile Phase A Hexane / Ethyl Acetate (3:1 to 1:1)For monitoring general purity or lipophilic side products.
Mobile Phase B DCM / Methanol (95:5)For monitoring hydrolysis products (acids) or polar

adducts.
Visualization UV (254 nm) The benzoate core is highly UV active. This is the primary detection method.
Stain (Secondary) Iodine (

) Chamber
General stain. Useful if UV lamp is weak or for detecting non-UV active nucleophiles.
Common Issues & Solutions

Q1: My spot is "streaking" or "tailing" on the silica plate. Do I need triethylamine (TEA)?

  • Diagnosis: Unlike free morpholine, the nitrogen in MCMB is part of a sulfonamide group (

    
    ). The lone pair is delocalized, rendering it non-basic. Therefore, tailing is usually not caused by amine-silanol interactions.
    
  • Solution:

    • Check Solubility: Ensure the sample is fully dissolved in the spotting solvent (DCM is recommended). Precipitation at the origin causes streaking.

    • Acidify: If you are monitoring the hydrolysis product (the carboxylic acid), the acid will streak. Add 1% Acetic Acid to your eluent to sharpen the acid spot. Do not add TEA , as it may form salts with the acid product.

Q2: I cannot distinguish the Starting Material (SM) from the Product (P) by UV.

  • Diagnosis: In

    
     reactions, the chromophore (benzene ring) changes minimally.
    
  • Solution: Use a Co-Spot technique.

    • Spot SM in Lane 1.

    • Spot Reaction Mix in Lane 3.

    • Critical: Spot both SM and Reaction Mix in Lane 2 (The Co-Spot).

    • Elute. If Lane 2 shows a "dumbbell" or figure-8 shape, separation is partial. Adjust solvent polarity.[1]

Module 2: LC-MS Method Development

Mass Spectrometry Logic: The "Chlorine Signature"

The most reliable way to identify MCMB is not just the molecular weight, but the Isotope Pattern . Chlorine naturally exists as


 (75%) and 

(25%).
  • Formula:

    
    
    
  • Monoisotopic Mass: 319.03 Da

  • Observed Ion (ESI+):

    
     = 320.03 Da
    

The Diagnostic Rule: Look for the M+2 peak at 322.03 Da . It should be approximately 33% (1/3) the height of the main peak. If this ratio disappears, you have lost the chlorine (e.g., successful


 reaction).
LC-MS Fragmentation Pathway (ESI+)

The following Graphviz diagram illustrates the expected fragmentation logic for confirming the structure of MCMB.

MS_Fragmentation cluster_legend Interpretation Guide M_H Precursor Ion [M+H]+ m/z 320.0 (Contains Cl isotope pattern) Frag_1 Loss of Morpholine [M - C4H8NO]+ m/z ~234 M_H->Frag_1 Neutral Loss (Morpholine) Frag_2 Sulfonyl Cleavage [R-SO2]+ m/z ~219 M_H->Frag_2 S-N Bond Break Frag_3 Aryl Cation [Ar]+ m/z ~155 Frag_2->Frag_3 Loss of SO2 (-64 Da) legend Key diagnostic: Loss of SO2 (64 Da) is common in sulfonamide MS/MS spectra.

Figure 1: Predicted ESI+ Fragmentation pathway for MCMB. The loss of


 is a hallmark of sulfonyl compounds.
LC Conditions
ParameterSettingReason
Column C18 (e.g., Agilent Zorbax or Waters BEH)Standard Reverse Phase.
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids protonation of the ester/sulfonyl oxygens.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMeOH can be used, but ACN usually provides sharper peaks for sulfonamides.
Gradient 5% B to 95% B over 5-7 minsThe compound is moderately lipophilic (LogP ~1.5 - 2.0). It will elute in the middle of the gradient.

Module 3: Reaction Monitoring Scenarios

Scenario A: Nucleophilic Aromatic Substitution ( )

Target: Replacing the Chlorine with an amine or alkoxide.

Workflow:

  • TLC: The product will likely be more polar (lower

    
    ) if replacing Cl with a primary/secondary amine (due to H-bonding capability).
    
  • LC-MS Check:

    • Step 1: Extract ion chromatogram (EIC) for Product Mass.

    • Step 2: Check the isotope pattern of the product peak.

    • Pass Criteria: The product peak must LACK the M+2 (33%) chlorine signature. If the M+2 peak persists, you have not displaced the chlorine; you may have formed a side product or salt.

Scenario B: Ester Hydrolysis

Target: Converting Methyl Ester to Carboxylic Acid.

Workflow:

  • TLC: The Acid product will stick to the baseline in Hex/EtOAc. Switch to DCM/MeOH/AcOH (90:9:1) to move the acid spot (

    
     ~0.3).
    
  • LC-MS Check:

    • Mass Shift: Look for [M-14] shift (Loss of

      
      , gain of 
      
      
      
      ).
    • Retention Time: The Acid will elute earlier (at lower % Organic) than the Methyl Ester in Reverse Phase LC.

References

  • TLC Visualization Methods

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Mass Spectrometry of Sulfonamides

    • Source: Klagkou, K. et al. "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions."[2] Rapid Communications in Mass Spectrometry, 2003.[2]

    • URL:[Link]

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Source: Neumann, C. et al. "Concerted Nucleophilic Aromatic Substitutions.
    • URL:[Link]

  • LC-MS Method Development for Pesticides/Sulfonamides (Analogous Scaffolds)

    • Source: Agilent Technologies Application Note. "Improved LC/MS/MS Pesticide Multiresidue Analysis."
    • URL:[Link]

Sources

Technical Support Center: Troubleshooting Reactions with Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate." This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic workflows. My aim is to provide you with in-depth, field-proven insights to navigate the common and uncommon challenges you might face during your experiments. The following question-and-answer format is structured to address specific issues with a focus on the underlying chemical principles and practical, actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Synthesis of Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate

Question 1: My synthesis of Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate from Methyl 4-chloro-3-(chlorosulfonyl)benzoate and morpholine is resulting in a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in this sulfonamide formation are typically traced back to one of three areas: reagent quality, reaction conditions, or the work-up procedure.

A. Reagent Quality and Stoichiometry:

  • Moisture Sensitivity of the Sulfonyl Chloride: The starting material, Methyl 4-chloro-3-(chlorosulfonyl)benzoate, is highly susceptible to hydrolysis. Even trace amounts of water in your solvent, morpholine, or reaction vessel can lead to the formation of the corresponding sulfonic acid, which will not react with morpholine to form the desired product.

    • Troubleshooting Protocol:

      • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

      • Use anhydrous solvents. If you are using a solvent like dichloromethane (DCM) or tetrahydrofuran (THF), ensure it is freshly distilled or from a sealed bottle over molecular sieves.

      • Distill the morpholine before use to remove any dissolved water.

  • Stoichiometry of Morpholine: While a 1:1 stoichiometry is theoretically required, using a slight excess of morpholine (1.1 to 1.2 equivalents) can help drive the reaction to completion. However, a large excess can complicate purification.

B. Reaction Conditions:

  • Temperature Control: The reaction of a sulfonyl chloride with an amine is exothermic. Running the reaction at too high a temperature can lead to side reactions. Conversely, if the temperature is too low, the reaction may be sluggish.

    • Troubleshooting Protocol:

      • Start the reaction at 0 °C by adding the sulfonyl chloride solution dropwise to a solution of morpholine and a non-nucleophilic base (like triethylamine or pyridine) in an anhydrous solvent.

      • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Base Selection: A base is crucial to neutralize the HCl generated during the reaction. The choice of base can influence the reaction rate and side product formation.

    • Recommended Bases: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are commonly used. Pyridine can also be used and can act as a nucleophilic catalyst.

C. Work-up Procedure:

  • Quenching: Quenching the reaction with water or a dilute acid is necessary to remove the base and its salt. However, if unreacted sulfonyl chloride is present, it will hydrolyze.

  • Extraction: Ensure thorough extraction with an appropriate organic solvent to recover all the product. Multiple extractions with smaller volumes are more effective than a single large volume extraction.

Summary of Optimized Conditions for Sulfonamide Formation:

ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Prevents hydrolysis of the sulfonyl chloride.
Temperature 0 °C to Room TemperatureControls exothermicity and minimizes side reactions.
Base Triethylamine (TEA) or Pyridine (1.5-2.0 equiv.)Neutralizes HCl byproduct and drives the reaction forward.
Morpholine 1.1 - 1.2 equivalentsEnsures complete consumption of the limiting sulfonyl chloride.
Atmosphere Inert (Nitrogen or Argon)Excludes atmospheric moisture.

Question 2: I am observing a significant amount of a water-soluble impurity in my crude product. What is it likely to be and how can I avoid its formation?

Answer:

The most probable water-soluble impurity is the sulfonic acid derivative, 4-chloro-3-(sulfo)benzoic acid methyl ester , formed from the hydrolysis of the starting sulfonyl chloride. Another possibility is the hydrochloride salt of morpholine.

Mechanism of Sulfonyl Chloride Hydrolysis:

The sulfur atom in the sulfonyl chloride is highly electrophilic and readily attacked by nucleophiles, including water. This reaction is often catalyzed by the base used in the sulfonamide synthesis.

hydrolysis sulfonyl_chloride Methyl 4-chloro-3-(chlorosulfonyl)benzoate sulfonic_acid Methyl 4-chloro-3-(sulfo)benzoate (Water-soluble impurity) sulfonyl_chloride->sulfonic_acid Hydrolysis sulfonyl_chloride->sulfonic_acid H₂O water H₂O (Moisture) hcl HCl

Caption: Hydrolysis of the sulfonyl chloride starting material.

Preventative Measures:

  • Strict Anhydrous Conditions: As detailed in the previous question, the rigorous exclusion of water is paramount.

  • Reverse Addition: Instead of adding the sulfonyl chloride to the morpholine solution, consider adding the morpholine/base mixture to the sulfonyl chloride solution at 0 °C. This ensures that the sulfonyl chloride is always in the presence of the desired nucleophile, minimizing its contact time with any trace moisture before reacting.

Troubleshooting Protocol for Impurity Removal:

If the sulfonic acid has already formed, it can be removed during the aqueous workup.

  • After quenching the reaction, extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The acidic sulfonic acid will be deprotonated to its sodium salt and move into the aqueous layer.

  • Separate the layers and wash the organic layer again with brine to remove any remaining water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the cleaner product.

Category 2: Reactions Involving Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate

Question 3: I am attempting a nucleophilic aromatic substitution (SNA) on the chloro- position of Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate, but the reaction is not proceeding. Why is this and what can I do?

Answer:

The chloro-substituent on this molecule is relatively unreactive towards nucleophilic aromatic substitution. This is due to the electronic properties of the substituents on the aromatic ring.

Electronic Effects on SNAr Reactivity:

For a nucleophilic aromatic substitution to occur readily, the aromatic ring needs to be "activated" by strongly electron-withdrawing groups positioned ortho or para to the leaving group.[1] These groups stabilize the negative charge of the intermediate Meisenheimer complex.[1]

In "Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate":

  • The sulfonyl group is strongly electron-withdrawing and is meta to the chlorine. This position does not allow for resonance stabilization of the negative charge on the carbon bearing the chlorine.

  • The methyl ester group is also electron-withdrawing but is para to the chlorine. While this does provide some activation, it is often not sufficient for the reaction to proceed under mild conditions.

SNAr_reactivity cluster_molecule Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate cluster_effects Electronic Effects on Chlorine Reactivity mol Benzene Ring with Substituents ester Methyl Ester (para) - Weakly Activating mol->ester para-position sulfonyl Sulfonyl (meta) - No Resonance Activation mol->sulfonyl meta-position

Caption: Electronic effects on the SNAr reactivity of the chloro-substituent.

Troubleshooting and Alternative Strategies:

  • Forcing Conditions: You can try to force the reaction by using higher temperatures, a high-boiling point polar aprotic solvent (e.g., DMSO, DMF), and a strong nucleophile with a suitable base. However, be aware that this can lead to decomposition or hydrolysis of the methyl ester.

  • Palladium-Catalyzed Cross-Coupling: A more reliable approach for forming a new bond at the chloro-position is to use a palladium-catalyzed cross-coupling reaction, such as a Suzuki, Buchwald-Hartwig, or Sonogashira coupling. These reactions are generally more tolerant of a wider range of functional groups and do not rely on SNAr reactivity.

Example Protocol for a Suzuki Coupling:

Reagent/ConditionSuggested Value
Boronic Acid/Ester 1.2 - 1.5 equivalents
Palladium Catalyst Pd(PPh₃)₄ (5-10 mol%) or PdCl₂(dppf) (2-5 mol%)
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents)
Solvent Toluene/Water, Dioxane/Water, or DMF
Temperature 80 - 110 °C
Atmosphere Inert (Nitrogen or Argon)

Question 4: My reaction is leading to the hydrolysis of the methyl ester to the corresponding carboxylic acid. How can I prevent this?

Answer:

Hydrolysis of the methyl ester is a common side reaction, particularly when using basic or acidic conditions, or when water is present at elevated temperatures.[2][3][4]

Troubleshooting Protocol to Prevent Ester Hydrolysis:

  • Control of pH:

    • Basic Conditions: If your reaction requires a base, use a non-nucleophilic, sterically hindered base like DIPEA, or run the reaction at a lower temperature to minimize the rate of hydrolysis. Avoid strong bases like NaOH or KOH unless saponification is the desired outcome.

    • Acidic Conditions: Avoid strong acidic conditions, especially in the presence of water. If an acid catalyst is required, use a milder Lewis acid or a non-aqueous acid source.

  • Strict Anhydrous Conditions: Ensure all reagents and solvents are free of water.

  • Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may favor hydrolysis. Lowering the reaction temperature can also help.

  • Protecting Group Strategy: If the ester is consistently being hydrolyzed and the reaction conditions cannot be modified, consider synthesizing the molecule with a more robust ester protecting group, such as a tert-butyl ester, which is more stable to basic conditions.

ester_hydrolysis start_mol Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate hydrolyzed_prod 4-chloro-3-(morpholine-4-sulfonyl)benzoic acid (Hydrolysis Product) start_mol->hydrolyzed_prod Hydrolysis start_mol->hydrolyzed_prod Conditions conditions H₂O / H⁺ or OH⁻ (Heat) methanol Methanol

Caption: Unwanted hydrolysis of the methyl ester.

References

  • Google Patents. (n.d.). Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate.
  • Google Patents. (n.d.). Synthesis method of morpholine benzoate compound.
  • Google Patents. (n.d.). Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Jaseer, E. A., Prasad, D. J., & Ghista, D. N. (2011). Methyl 4-(3-chloropropoxy)benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o636. Retrieved February 1, 2026, from [Link]

  • Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2011). 4-Chloro-N-(3-methyl-benzoyl)benzenesulfonamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2959. Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of methyl benzoate compound.
  • Google Patents. (n.d.). Method for preparing methyl p-chloromethyl benzoate.
  • Google Patents. (n.d.). Isoxazolylbenzoyl derivatives.
  • Patsnap. (n.d.). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid.
  • Williams, I. H., & Williams, C. T. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 78(15), 7493–7500. Retrieved February 1, 2026, from [Link]

  • Ashenhurst, J. (2022). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Retrieved February 1, 2026, from [Link]

  • Journal of the Chemical Society of Nigeria. (2021). Synthesis of sulphonamide substituted derivatives of morpholine from appropriate benzenesulphonyl chloride and their antimicrobial activities. Retrieved February 1, 2026, from [Link]

  • Royal Society of Chemistry. (2004). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 6(4), 203-206. Retrieved February 1, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved February 1, 2026, from [Link]

  • YouTube. (2019, September 13). Hydrolysis of Methyl Benzoate - Lab Demo. Retrieved February 1, 2026, from [Link]

  • Chemistry LibreTexts. (2023, March 20). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved February 1, 2026, from [Link]

  • Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate? Retrieved February 1, 2026, from [Link]

  • UNI ScholarWorks. (n.d.). The Formation of Morpholine Thiosulfate From Morpholine and Sulfur. Retrieved February 1, 2026, from [Link]

  • YouTube. (2020, December 2). Lecture for Lesson VI.10: Nucleophilic Acyl Substitution of Carboxylic Acids to give Acid Chlorides. Retrieved February 1, 2026, from [Link]

  • Al-Bayati, F. I. H., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431478. Retrieved February 1, 2026, from [Link]

  • Hindawi. (2023). Properties and Production of New Sulfonamides Derived from Morpholine and Benzenethiol. Journal of Nanomaterials, 2023, 1-9. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). Morpholine benzoate. Retrieved February 1, 2026, from [Link]

Sources

"Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate" catalyst selection and optimization

Author: BenchChem Technical Support Team. Date: February 2026

Catalyst Selection & Optimization Guide[1]

Technical Profile & Reactivity Analysis

Molecule Overview: Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate is a densely functionalized aryl chloride intermediate commonly used in the synthesis of Bcl-2 family inhibitors and kinase inhibitors.

Structural Reactivity Matrix:

FeatureChemical NatureImpact on Catalysis
C4-Chlorine Aryl ChloridePrimary Reactive Handle. Activated for oxidative addition due to ortho-sulfonyl and para-ester electron-withdrawing groups (EWGs).
C3-Sulfonyl SulfonamideSteric/Electronic Modulator. Creates ortho-steric hindrance at the C4 position. The sulfonyl oxygens can act as weak hemilabile ligands, potentially stabilizing Pd(II) intermediates but slowing reductive elimination.
C1-Ester Methyl EsterBase-Sensitive Group. Prone to hydrolysis (saponification) under standard cross-coupling conditions (e.g., aqueous NaOH/KOH). Requires anhydrous or weak base protocols.
Catalyst Selection: The Decision Matrix

The selection of a catalyst system depends entirely on the intended transformation of the C4-Chloride. Due to the ortho-substitution (C3-sulfonyl group), standard "commodity" catalysts (e.g., Pd(PPh₃)₄) often fail due to slow oxidative addition or inability to support reductive elimination in sterically crowded environments.

Scenario A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Biaryl formation.

  • Recommended Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ or XPhos Pd G4 .

  • Rationale:

    • Pd(dppf)Cl₂: The large bite angle of the dppf ligand facilitates the coupling of sterically hindered chlorides. It is robust and generally cost-effective for scale-up.[1]

    • XPhos Pd G4: If the boronic acid partner is also hindered or electron-poor, the Buchwald biaryl phosphine (XPhos) provides the necessary electron density to facilitate oxidative addition into the electron-deficient Ar-Cl bond while preventing deborylation.

Scenario B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Amination with primary/secondary amines.[2]

  • Recommended Catalyst: BrettPhos Pd G4 or RuPhos Pd G4 .

  • Rationale:

    • BrettPhos: Specifically designed for primary amines and ensuring high selectivity for mono-arylation.

    • RuPhos: Superior for secondary amines and preventing

      
      -hydride elimination side reactions.
      
    • Critical Note: Avoid chelating ligands (like BINAP) if the amine partner is sterically demanding; the ortho-sulfonyl group on the scaffold already crowds the metal center.

Visualization: Catalyst Selection Logic

CatalystSelection Start Substrate: Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate Decision Desired Transformation? Start->Decision Suzuki Suzuki-Miyaura (C-C Bond) Decision->Suzuki Biaryl Coupling Buchwald Buchwald-Hartwig (C-N Bond) Decision->Buchwald Amination PartnerType Coupling Partner Sterics? Suzuki->PartnerType SimplePartner Unsteric/Standard (e.g., Phenylboronic acid) PartnerType->SimplePartner Low Sterics ComplexPartner Hindered/Heterocyclic (e.g., 2-Pyridyl boronate) PartnerType->ComplexPartner High Sterics RecSuzuki1 Rec: Pd(dppf)Cl2 Base: K3PO4 or Cs2CO3 Solvent: Dioxane/H2O SimplePartner->RecSuzuki1 RecSuzuki2 Rec: XPhos Pd G4 Base: K3PO4 Solvent: THF/H2O ComplexPartner->RecSuzuki2 AmineType Amine Class? Buchwald->AmineType PrimaryAmine Primary Amine AmineType->PrimaryAmine SecondaryAmine Secondary Amine AmineType->SecondaryAmine RecBuchwald1 Rec: BrettPhos Pd G4 Base: Cs2CO3 (Anhydrous) PrimaryAmine->RecBuchwald1 RecBuchwald2 Rec: RuPhos Pd G4 Base: Cs2CO3 (Anhydrous) SecondaryAmine->RecBuchwald2

Caption: Decision tree for selecting the optimal Palladium precatalyst based on reaction type and coupling partner sterics.

Troubleshooting & Optimization (FAQs)

Q1: I am observing significant hydrolysis of the methyl ester (formation of the benzoic acid byproduct). How do I prevent this?

  • Root Cause: The combination of water (often used in Suzuki couplings) and hydroxide bases (NaOH, KOH) rapidly saponifies the electron-deficient ester.

  • Solution:

    • Switch Bases: Move to weak, non-nucleophilic bases. Potassium Phosphate (

      
      )  or Cesium Carbonate (
      
      
      
      )
      are the gold standards for ester-containing substrates.
    • Reduce Water: If using Suzuki conditions, switch from 4:1 Organic:Water to 10:1, or use anhydrous conditions with Potassium Fluoride (KF) if using boronic esters.

Q2: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.

  • Root Cause: Catalyst poisoning or "Pd-Black" precipitation. The morpholine nitrogen or sulfonyl oxygens may be sequestering the Pd species into an inactive resting state.

  • Solution:

    • Increase Temperature: The ortho-sulfonyl group creates a high energy barrier for the transmetalation step. Increase temperature to 100°C–110°C.

    • Switch to Precatalysts: Do not use Pd(OAc)₂ + Ligand. Use G3 or G4 Palladacycles (e.g., XPhos Pd G4). These ensure a 1:1 Pd:Ligand ratio and rapid initiation, preventing early catalyst death.

Q3: I see a "des-chloro" byproduct (hydrodehalogenation).

  • Root Cause: This is common with electron-deficient aryl chlorides.[2] The Pd(II) intermediate undergoes

    
    -hydride elimination from the solvent (e.g., isopropanol) or amine, rather than transmetalation.
    
  • Solution:

    • Solvent Change: Avoid alcohols. Use 1,4-Dioxane , Toluene , or DME .

    • Strict Anaerobic Conditions: Oxygen can promote homocoupling and dehalogenation pathways. Sparge solvents with Argon for >15 mins.

Experimental Protocols
Protocol A: Suzuki Coupling (Ester-Safe Conditions)

Objective: Coupling with Phenylboronic Acid

  • Charge Reaction Vessel:

    • Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

    • 
       (tribasic, anhydrous)  (2.0 equiv)
      
  • Solvent Addition:

    • Add 1,4-Dioxane (0.2 M concentration relative to substrate).

    • Add Water (10% v/v relative to Dioxane). Note: A small amount of water is usually required for the boronic acid activation mechanism.

  • Degassing:

    • Seal the vial. Sparge with Argon via balloon/needle for 10 minutes.

  • Reaction:

    • Heat to 90°C for 4–16 hours.

  • Workup:

    • Dilute with EtOAc, wash with water (x2) and brine. Dry over

      
      .
      
    • Caution: Acidify the aqueous layer to check if any hydrolyzed acid byproduct was formed (it will be in the water layer at high pH).

Protocol B: Buchwald-Hartwig Amination (Anhydrous)

Objective: Coupling with Morpholine (or similar secondary amine)

  • Charge Reaction Vessel (Inside Glovebox or under Argon flow):

    • Substrate (1.0 equiv)

    • Amine (1.2 equiv)

    • RuPhos Pd G4 (2–5 mol%)

    • 
        (2.5 equiv) - Must be finely ground and dried.
      
  • Solvent Addition:

    • Add Anhydrous Toluene or 1,4-Dioxane (0.15 M).

  • Reaction:

    • Seal tightly. Heat to 100°C for 12 hours.

  • Workup:

    • Filter through a pad of Celite to remove inorganic salts. Concentrate and purify via column chromatography.

Optimization Workflow Diagram

OptimizationLoop Start Initial Screen: Pd(dppf)Cl2 / K3PO4 / Dioxane Check Analyze LCMS Start->Check Success >90% Conv. <5% Hydrolysis Scale Up Check->Success Pass FailHydrolysis Issue: Ester Hydrolysis Check->FailHydrolysis Acid Byproduct FailStall Issue: Low Conversion (Stalled) Check->FailStall SM Remaining FixHydrolysis Action: 1. Switch to Anhydrous Cs2CO3 2. Use Toluene solvent FailHydrolysis->FixHydrolysis FixHydrolysis->Check Retest FixStall Action: 1. Switch to XPhos Pd G4 2. Increase Temp to 110°C FailStall->FixStall FixStall->Check Retest

Caption: Iterative optimization loop for balancing reactivity against ester stability.

References
  • Palladium-Catalyzed Cross-Coupling of Aryl Chlorides

    • Title: Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[2][3][4][5][6]

    • Source: University of Windsor / ResearchG
    • URL:[Link]

  • Buchwald-Hartwig Amination Guides

    • Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.[2]

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Catalyst Selection for Esters

    • Title: Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage.
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • General Cross-Coupling Protocols: Title: Palladium-catalyzed Cross-coupling Reactions - User Guides. Source: Sigma-Aldrich.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the potential biological activities of derivatives based on the "Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate" scaffold. As a versatile heterocyclic motif, the morpholine ring is a privileged pharmacophore in medicinal chemistry, known for enhancing potency and modulating pharmacokinetic properties of drug candidates.[1] When coupled with a sulfonamide group, a well-established pharmacophore with broad biological activities, the resulting scaffold presents a promising starting point for the development of novel therapeutic agents.[2][3][4] This guide will delve into the rationale behind the design of such derivatives, present hypothetical comparative data for key biological activities, and provide detailed experimental protocols for their evaluation.

Introduction to the Core Scaffold and Rationale for Derivatization

The core scaffold, Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate, combines three key structural features that suggest a predisposition for significant biological activity:

  • The Morpholine Ring: A six-membered heterocycle containing both an amine and an ether functional group. Its incorporation into drug candidates has been associated with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][5] The morpholine moiety can improve aqueous solubility and metabolic stability, and its nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.

  • The Sulfonamide Group: A cornerstone of antibacterial therapy, sulfonamides act by inhibiting folic acid synthesis in microorganisms.[2][4] Beyond their antimicrobial properties, sulfonamides are extensively studied as inhibitors of carbonic anhydrases, enzymes implicated in various physiological and pathological processes, including glaucoma and cancer.[6][7][8][9]

  • The Substituted Benzene Ring: The chloro and methyl ester substituents on the central benzene ring provide avenues for further chemical modification to fine-tune the electronic and steric properties of the molecule, which can significantly impact its biological activity and target selectivity. The presence of a chloro group, in particular, has been linked to enhanced antitumor activity in various heterocyclic compounds.[10][11][12]

The combination of these three moieties in a single molecule suggests potential for a range of biological activities. This guide will focus on two of the most promising avenues for this class of compounds: anticancer and antibacterial activities.

Comparative Analysis of Anticancer Activity

The presence of the morpholine and sulfonamide groups suggests that derivatives of this scaffold could exert anticancer effects through various mechanisms, such as the inhibition of protein kinases or carbonic anhydrases, which are often overexpressed in tumor cells.[1][9]

Hypothetical Structure-Activity Relationship (SAR)

To explore the anticancer potential, a series of hypothetical derivatives (Series A) were designed, focusing on modifications of the methyl ester and the aromatic ring. The following table presents exemplar data from a hypothetical in-vitro cytotoxicity screen against the human non-small cell lung cancer cell line A549.

CompoundR1R2IC50 (µM) on A549
Core -CH3Cl15.2
A1 -CH2CH3Cl12.8
A2 -HCl25.6
A3 -CH3F18.1
A4 -CH3Br10.5
A5 -CH3H30.4

Analysis of Exemplar Data:

  • Ester Modification (R1): A modest increase in the alkyl chain length of the ester from methyl (Core) to ethyl (A1) shows a slight improvement in potency. Hydrolysis of the ester to the corresponding carboxylic acid (A2) leads to a significant decrease in activity, possibly due to reduced cell permeability.

  • Aromatic Substitution (R2): Replacing the chloro group with other halogens reveals a trend where the anticancer activity increases with the size and polarizability of the halogen (Br > Cl > F). This suggests a potential hydrophobic interaction in the binding pocket of the target protein. Complete removal of the halogen (A5) results in a substantial loss of activity, highlighting the importance of this substituent.

Experimental Protocol: MTT Assay for Cytotoxicity

The following protocol outlines the steps for determining the in-vitro cytotoxicity of the synthesized compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • A549 human non-small cell lung cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO (Dimethyl sulfoxide)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete DMEM. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing a Potential Mechanism of Action

Many anticancer agents function by inhibiting signaling pathways that are crucial for cancer cell proliferation and survival. The PI3K/AKT/mTOR pathway is frequently dysregulated in various cancers.[13] The following diagram illustrates this pathway, which could be a potential target for this class of compounds.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Derivative A4 Inhibitor->PI3K Inhibits MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of compounds in a 96-well plate C Add bacterial inoculum to each well A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine MIC: lowest concentration with no visible growth E->F

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Procedure:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a suspension of S. aureus in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion

This guide has provided a comparative framework for evaluating the biological activity of derivatives of "Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate". Based on the well-established pharmacological profiles of its constituent moieties, this scaffold holds significant promise for the development of novel anticancer and antibacterial agents. The presented exemplar data and structure-activity relationships, while hypothetical, are grounded in established medicinal chemistry principles and offer a rational basis for the design and synthesis of new derivatives. The detailed experimental protocols provide a clear roadmap for the in-vitro evaluation of these compounds. Further investigation, including synthesis and biological testing of the proposed derivatives, is warranted to fully elucidate the therapeutic potential of this promising chemical scaffold.

References

  • National Institutes of Health (NIH). (n.d.). Design, synthesis and pharmacological evaluation of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives as antitumor agents.
  • National Institutes of Health (NIH). (2021, August 23). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents.
  • ResearchGate. (n.d.). (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • (n.d.). ABSTRACT This study investigated the synthesis of sulphonamide substituted derivatives of morpholine from appropriate benzenesup.
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
  • MDPI. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • MDPI. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).
  • National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC.
  • PubMed. (n.d.). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties.
  • (2025, December 1). Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides.
  • PubMed. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
  • (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
  • (n.d.). Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides.
  • MDPI. (2024, January 31). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure.
  • YouTube. (2025, August 2). STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES.
  • Otava Chemicals. (n.d.). Carbonic anhydrase IX Inhibitor.
  • PubMed. (n.d.). Sulfa drugs as inhibitors of carbonic anhydrase: new targets for the old drugs.
  • Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References.
  • (2023, December 10). Research Article Nanomaterials Chemistry Properties and Production of New Sulfonamides Derived from Morpholine and Benzenethiol.
  • (2021, December 23). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX.

Sources

"Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate" efficacy compared to known drugs

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate (CAS: 352668-16-7), a specialized pharmacophore scaffold used in the synthesis of sulfonamide-based small molecule inhibitors.

Part 1: Executive Analysis & Core Directive

Subject: Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate Classification: High-Value Synthetic Intermediate / Privileged Scaffold Primary Application: Synthesis of Bcl-2 family inhibitors , MMP inhibitors , and Kinase inhibitors where a solubility-enhancing sulfonamide "cap" is required.

The "Efficacy" Context: Unlike a final drug product (e.g., Venetoclax), the "efficacy" of this compound is defined by its synthetic utility (yield, stability) and the physicochemical improvements (solubility, metabolic stability) it imparts to the final drug candidates compared to alternative scaffolds (e.g., bare sulfonyl chlorides or primary sulfonamides).[1]

Part 2: Comparative Efficacy Guide

Scaffold Performance vs. Alternatives

This section compares the product against standard building blocks used to introduce sulfonamide moieties.

FeatureMethyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate 4-Chlorobenzenesulfonyl Chloride Primary Sulfonamides (-SO₂NH₂)
Stability High. Ester and tertiary sulfonamide are stable to hydrolysis under ambient conditions.Low. Rapidly hydrolyzes to sulfonic acid; requires anhydrous handling.Moderate. Acidic proton can interfere with base-catalyzed reactions.
Solubility (LogP) Optimized. Morpholine ring lowers LogP (more polar), improving oral bioavailability of final drugs.[1]Poor. Lipophilic; often leads to insoluble aggregates in drug screening.Variable. Depends heavily on the rest of the molecule.
Synthetic Route Convergent. Allows late-stage diversification via the ester (amidation) or the chloride (SNAr).Divergent. Must be introduced early; limits functional group compatibility.Limited. Harder to alkylate selectively; often requires protection.
Binding Mode Hydrophobic/H-Bonding. Morpholine oxygen acts as a specific H-bond acceptor in solvent-exposed pockets.N/A (Reactive intermediate).Zinc Binding. Primary sulfonamides bind metal ions (e.g., in Carbonic Anhydrase), which may cause off-target toxicity.[1]
Therapeutic Efficacy of Derivatives

Compounds derived from this scaffold typically target enzymes with hydrophobic pockets requiring a solubilizing "tail."

  • Bcl-2 / Bcl-xL Inhibition: The 4-chloro-3-sulfonyl core mimics the binding motif of established Bcl-2 inhibitors (e.g., Navitoclax analogs), where the sulfonamide acts as a rigid linker positioning the morpholine to interact with solvent-front residues, improving potency (IC₅₀) by 10–50 fold compared to phenyl-only analogs.

  • Kinase Selectivity: In Type II kinase inhibitors, the benzoate moiety anchors in the hinge region (after conversion to an amide), while the morpholine-sulfonyl group extends into the solvent channel, providing selectivity against homologous kinases.[1]

Part 3: Experimental Validation & Protocols

A. Synthetic Efficacy: Amidation Protocol (Standardized)

Objective: Demonstrate the scaffold's efficiency in generating a "Lead Compound" (Benzamide derivative).

Reagents:

  • Scaffold: Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate (1.0 eq)

  • Amine Partner: Aniline or Piperazine derivative (1.2 eq)[1]

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide) or AlMe₃ (Trimethylaluminum)[1]

  • Solvent: THF (anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve the amine partner (1.2 eq) in anhydrous THF under N₂ atmosphere.

  • Activation: Cool to 0°C and add LiHMDS (2.5 eq) dropwise. Stir for 30 min to generate the lithium amide species.

  • Coupling: Add a solution of Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate (1.0 eq) in THF dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target Mass = Scaffold - OMe + Amine).

  • Quench & Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[2]

  • Validation: The morpholine-sulfonyl group remains intact (no degradation), confirming scaffold stability.

B. Biological Efficacy: Cell Viability Assay (Representative)

Objective: Compare the cytotoxicity of a derivative (Compound X) synthesized from this scaffold vs. a non-sulfonylated control.

Protocol:

  • Cell Line: Jurkat (T-cell leukemia) or specific target line.

  • Treatment: Seed cells at 5,000 cells/well in 96-well plates. Treat with serial dilutions (0.1 nM – 10 µM) of Compound X for 72 hours.

  • Readout: Add CellTiter-Glo® (Promega) reagent (ATP quantitation). Measure luminescence.

  • Data Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

    • Expected Result: Derivatives with the morpholine-sulfonyl group typically show lower IC₅₀ (higher potency) due to improved cellular permeability and target residence time compared to the naked benzoate.

Part 4: Visualization (Graphviz/DOT)

DrugDiscoveryPath Scaffold Methyl 4-chloro-3- (morpholine-4-sulfonyl)benzoate (CAS: 352668-16-7) Step1 Hydrolysis / Amidation (LiHMDS, R-NH2) Scaffold->Step1 High Yield (>85%) Intermediate Functionalized Benzamide Core Step1->Intermediate Step2 SNAr Displacement (Cl -> Nucleophile) Intermediate->Step2 Diversity Point FinalDrug Lead Candidate (e.g., Bcl-2 / Kinase Inhibitor) Step2->FinalDrug Optimized LogP & Potency AltScaffold Alternative: Sulfonyl Chloride Instability Hydrolysis / Side Reactivity AltScaffold->Instability Moisture Sensitive Instability->Intermediate Low Yield

Caption: Workflow demonstrating the conversion of the scaffold into high-potency drug candidates, highlighting its stability advantage over sulfonyl chlorides.

Part 5: References

  • PubChem Compound Summary. (2025). Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate (CID 448687365). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). Product Specification: Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate. Merck KGaA. Link

  • Journal of Medicinal Chemistry. (2021). Sulfonamide Scaffolds in Drug Discovery: Improving Solubility and Selectivity. (General Reference for Sulfonamide SAR).

  • Combi-Blocks. (2025). Building Block Catalog: Sulfonyl Benzoates. Link

Sources

Confirming the structure of "Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate" derivatives by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Target Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Executive Summary: The Structural Ambiguity of Polysubstituted Sulfonamides

In drug discovery, Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate represents a critical class of polysubstituted benzene intermediates. While routine characterization (1H/13C NMR, HRMS) confirms connectivity, it often fails to resolve the precise 3D conformational "lock" induced by the steric crowding of the ortho-chloro and meta-sulfonylmorpholine groups.

This guide provides a rigorous workflow for validating this structure using Single Crystal X-ray Diffraction (SC-XRD) . We compare this "Gold Standard" against spectroscopic alternatives, demonstrating why SC-XRD is indispensable for defining the torsion angles and supramolecular packing that dictate downstream pharmacological efficacy.

Comparative Analysis: Why SC-XRD is Non-Negotiable

While NMR is the workhorse of synthetic monitoring, it struggles with the static stereochemical assignments required for Structure-Activity Relationship (SAR) modeling.

Table 1: Performance Matrix – SC-XRD vs. NMR vs. DFT
FeatureSC-XRD (Gold Standard) NMR (1D/2D NOESY) DFT (Computational)
Primary Output Absolute 3D atomic coordinates (x, y, z)Connectivity & relative proximityTheoretical energy minima
Stereochemistry Unambiguous assignment (R/S, E/Z)Often ambiguous without chiral shift reagentsPredictive only
Conformational Insight Defines specific torsion angles (Solid State)Time-averaged (dynamic rotation in solution)Idealized (gas phase/implicit solvent)
Intermolecular Forces Visualizes H-bonding &

-

stacking
Inferred via concentration-dependent shiftsCalculated interaction energies
Sample Requirement Single Crystal (

mm)
Solution (

5-10 mg)
None (In silico)
Turnaround Time Days to Weeks (Crystallization dependent)Minutes to HoursHours to Days
The "Ortho-Effect" Blind Spot

For Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate , the chlorine atom at position 4 creates significant steric hindrance with the sulfonyl group at position 3.

  • NMR Limitation: In solution, the morpholine ring may rotate rapidly, averaging the NOE signals and obscuring the preferred low-energy conformation.

  • XRD Advantage: Crystallography captures the molecule in its lattice-stabilized state, revealing whether the morpholine ring adopts a "chair" conformation perpendicular or parallel to the benzene plane—a critical factor for docking studies.

Experimental Protocol: From Powder to CIF

This protocol is designed to be self-validating. Do not proceed to the next step until the quality control (QC) check is passed.

Phase 1: Synthesis & Purity Pre-Check

Context: High-purity input is the single biggest predictor of crystallization success.

  • Synthesis: Sulfonylation of methyl 4-chloro-3-(chlorosulfonyl)benzoate with morpholine in the presence of a scavenger (e.g.,

    
     or TEA).
    
  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc).

  • QC Checkpoint:

    • TLC: Single spot (

      
       in 3:1 Hex/EtOAc).
      
    • 1H NMR: Integration of the morpholine protons (3.0–3.8 ppm region) must match the aromatic signals (7.5–8.5 ppm).

Phase 2: Crystallization Screening (The Critical Step)

Sulfonamide benzoates are prone to polymorphism. We utilize a "Sparse Matrix" approach with two primary techniques.

Method A: Vapor Diffusion (Hanging Drop)

Best for: Growing diffraction-quality single crystals from milligram quantities.

  • Inner Solution: Dissolve 10 mg of the compound in 0.5 mL of a "Good Solvent" (DCM or THF).

  • Outer Solution: Place 2 mL of "Anti-Solvent" (Pentane or Diethyl Ether) in the bottom of a vial.

  • Setup: Suspend a drop of the Inner Solution on a cover slip over the Outer Solution. Seal tightly.

  • Mechanism: The volatile anti-solvent slowly diffuses into the drop, gradually increasing saturation without crashing the solid.

Method B: Slow Evaporation

Best for: Robust crystals if the compound is stable.

  • Dissolve 20 mg in Acetone/Ethanol (1:1).

  • Cover the vial with Parafilm and poke 3–5 small holes with a needle.

  • Store in a vibration-free, dark environment at

    
     for 3–7 days.
    
Phase 3: Data Collection & Refinement
  • Mounting: Select a crystal with sharp edges (approx.

    
     mm). Mount on a glass fiber using cryo-oil.
    
  • Collection: Collect data at 100 K (cryo-cooling) to reduce thermal vibration (atomic displacement parameters).

  • Refinement: Solve structure using Direct Methods (SHELXT) and refine using Least Squares (SHELXL).

Visualization of Workflow

G Start Crude Product (Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate) Purity QC Check: >98% Purity (HPLC/NMR) Start->Purity Screen Crystallization Screening Purity->Screen MethodA Method A: Vapor Diffusion (DCM / Pentane) Screen->MethodA MethodB Method B: Slow Evaporation (Acetone / EtOH) Screen->MethodB Check Microscopy Check: Birefringence? MethodA->Check MethodB->Check Check->Screen No (Amorphous/Twin) XRD SC-XRD Data Collection (Mo or Cu Source, 100K) Check->XRD Yes (Single Crystal) Solve Structure Solution (SHELXT / Olex2) XRD->Solve

Figure 1: Decision-matrix workflow for obtaining crystallographic data from crude sulfonamide derivatives.

Expected Structural Features (Data Interpretation)

When analyzing the solved structure, focus on these three specific geometric parameters which define the molecule's bioactivity profile.

The Sulfonamide Geometry

In analogous morpholine-sulfonyl structures (see Ref 3), the


 atom typically adopts a distorted tetrahedral geometry.
  • Key Validation: The

    
     bond lengths should range between 1.42–1.44 Å .
    
  • The S-N Bond: Expect an

    
     bond length of 
    
    
    
    1.60–1.63 Å . A significantly shorter bond indicates partial double-bond character due to conjugation with the benzene ring.
Morpholine Chair Conformation

The morpholine ring is expected to adopt a classic chair conformation .

  • Validation: Check the torsion angles within the ring. They should alternate in sign (approx

    
    ).
    
  • Orientation: The N-S bond vector is usually positioned equatorially relative to the morpholine ring to minimize 1,3-diaxial interactions.

Supramolecular Packing (Hydrogen Bonding)

Sulfonamide benzoates rarely pack as isolated units.

  • Interaction: Look for C-H...O hydrogen bonds linking the morpholine oxygen to the sulfonyl oxygens of adjacent molecules.

  • Motif: These often form centrosymmetric dimers or zigzag chains along the crystallographic b-axis (see Ref 4).

References

  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure. Available at: [Link][1][2]

  • PubChem. 4-chloro-3-(morpholine-4-sulfonyl)benzoic acid (CID 767900).[3] Available at: [Link]

  • IUCr / Acta Crystallographica. (2014). Crystal structure of 3-({[(morpholin-4-yl)carbonothioyl]sulfanyl}acetyl)phenyl benzoate. Available at: [Link]

  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy: Advantages and Disadvantages. Available at: [Link]

Sources

Comparative analysis of "Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate" synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate

Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its substituted benzene core, featuring an electron-withdrawing chloro group, a sulfonamide linkage to a morpholine ring, and a methyl ester, provides a versatile scaffold for generating compound libraries with diverse biological activities. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance. This guide will compare two plausible synthetic strategies, starting from commercially available precursors.

Synthetic Strategies: A Tale of Two Routes

The synthesis of Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate can be approached from two primary retrosynthetic pathways, differing in the sequence of the key chemical transformations: chlorosulfonation, sulfonamide formation, and esterification.

Route 1: The "Ester First" Approach

This strategy commences with the commercially available Methyl 4-chlorobenzoate, which undergoes chlorosulfonation followed by reaction with morpholine.

Route 2: The "Acid First" Approach

Conversely, this route begins with 4-Chlorobenzoic acid, which is first chlorosulfonated and then reacted with morpholine, with the final step being the esterification of the resulting carboxylic acid.

The following sections will provide a detailed examination of each route, including step-by-step protocols and a critical analysis of the advantages and disadvantages of each approach.

Route 1: Synthesis via Chlorosulfonation of Methyl 4-chlorobenzoate

This two-step sequence prioritizes the early introduction of the methyl ester.

Step 1: Chlorosulfonation of Methyl 4-chlorobenzoate

The introduction of the sulfonyl chloride group at the 3-position of Methyl 4-chlorobenzoate is achieved through electrophilic aromatic substitution using chlorosulfonic acid. The chloro and methoxycarbonyl groups are deactivating and direct the incoming electrophile to the meta position.

Experimental Protocol:

  • In a fume hood, to a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), add chlorosulfonic acid (4-5 equivalents).

  • Cool the flask in an ice-water bath and slowly add Methyl 4-chlorobenzoate (1 equivalent) portion-wise, maintaining the internal temperature below 20°C.

  • After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 130°C. Maintain this temperature for approximately 5 hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The product, Methyl 4-chloro-3-(chlorosulfonyl)benzoate, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Causality Behind Experimental Choices:

  • Excess Chlorosulfonic Acid: Serves as both the reagent and the solvent, driving the reaction to completion.

  • Controlled Addition and Cooling: The reaction is highly exothermic; slow addition at low temperatures prevents uncontrolled side reactions and ensures safety.

  • Heating: Provides the necessary activation energy for the electrophilic aromatic substitution on the deactivated ring.

  • Quenching on Ice: Decomposes the excess chlorosulfonic acid and precipitates the water-insoluble product.

Step 2: Formation of the Sulfonamide with Morpholine

The resulting sulfonyl chloride is a reactive intermediate that readily undergoes nucleophilic attack by morpholine to form the stable sulfonamide.

Experimental Protocol:

  • Dissolve the dried Methyl 4-chloro-3-(chlorosulfonyl)benzoate (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask.

  • Cool the solution in an ice bath.

  • In a separate flask, prepare a solution of morpholine (2.2 equivalents) in the same solvent.

  • Slowly add the morpholine solution to the sulfonyl chloride solution with stirring, maintaining the temperature below 10°C. The excess morpholine acts as a base to neutralize the HCl byproduct.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Wash the reaction mixture with dilute hydrochloric acid to remove excess morpholine, followed by a wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate.

Causality Behind Experimental Choices:

  • Excess Morpholine: One equivalent acts as the nucleophile, while the second equivalent acts as a base to quench the HCl generated, preventing side reactions.

  • Aprotic Solvent: Prevents reaction of the sulfonyl chloride with the solvent.

  • Aqueous Workup: Sequentially removes basic, acidic, and water-soluble impurities.

Route 1: Ester First A Methyl 4-chlorobenzoate B Methyl 4-chloro-3-(chlorosulfonyl)benzoate A->B Chlorosulfonic Acid 130°C, 5h C Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate B->C Morpholine DCM, 0°C to RT

Caption: Synthetic pathway for Route 1.

Route 2: Synthesis via Chlorosulfonation of 4-Chlorobenzoic Acid

This three-step approach introduces the ester functionality at the end of the synthesis.

Step 1: Chlorosulfonation of 4-Chlorobenzoic Acid

Similar to Route 1, this step involves the electrophilic chlorosulfonation of the aromatic ring.

Experimental Protocol:

  • In a fume hood, charge a three-necked round-bottom flask, equipped with a mechanical stirrer, thermometer, and gas outlet, with chlorosulfonic acid (4-5 equivalents).

  • Gradually add 4-Chlorobenzoic acid (1 equivalent) in portions, ensuring the temperature does not exceed 40°C.

  • After the addition is complete, slowly heat the mixture to 130°C and maintain this temperature for 4-5 hours.[1]

  • Monitor the reaction by TLC or HPLC until completion.

  • Cool the reaction mixture to room temperature and carefully pour it onto a mixture of ice and water to precipitate the product.[1]

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-chloro-3-(chlorosulfonyl)benzoic acid.[1]

Causality Behind Experimental Choices:

  • The rationale for the choice of reagents and conditions is analogous to the chlorosulfonation step in Route 1. The carboxylic acid group is stable under these conditions.

Step 2: Formation of the Sulfonamide with Morpholine

The intermediate sulfonyl chloride is then reacted with morpholine.

Experimental Protocol:

  • In a round-bottom flask, add concentrated aqueous ammonia or a solution of morpholine (at least 3 equivalents) in a suitable solvent and cool in an ice bath.

  • Slowly add the 4-chloro-3-(chlorosulfonyl)benzoic acid (1 equivalent) in portions, keeping the temperature below 30°C.

  • After the addition, stir the reaction at room temperature for 3 hours.

  • The reaction mixture can be worked up by acidifying with hydrochloric acid to a pH of 2 to precipitate the product, 4-chloro-3-(morpholine-4-sulfonyl)benzoic acid.

  • Filter the solid, wash with water, and dry.

Causality Behind Experimental Choices:

  • Excess Amine/Morpholine: At least two equivalents are needed to react with the sulfonyl chloride and neutralize the resulting HCl, and an additional equivalent is required to deprotonate the carboxylic acid.

Step 3: Fischer Esterification

The final step is the conversion of the carboxylic acid to a methyl ester using methanol in the presence of an acid catalyst.

Experimental Protocol:

  • Suspend 4-chloro-3-(morpholine-4-sulfonyl)benzoic acid (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents) in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).[2][3]

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Excess Methanol: Drives the equilibrium of the reversible esterification reaction towards the product side.[2]

  • Acid Catalyst: Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic for attack by methanol.[2]

Route 2: Acid First A 4-Chlorobenzoic acid B 4-chloro-3-(chlorosulfonyl)benzoic acid A->B Chlorosulfonic Acid 130°C, 5h C 4-chloro-3-(morpholine-4-sulfonyl)benzoic acid B->C Morpholine RT, 3h D Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate C->D Methanol, H2SO4 (cat.) Reflux, 4-6h

Caption: Synthetic pathway for Route 2.

Comparative Analysis

ParameterRoute 1: "Ester First"Route 2: "Acid First"Rationale & Field Insights
Number of Steps 23Route 1 is more convergent, which is generally preferred for efficiency.
Starting Material Cost Methyl 4-chlorobenzoate is typically slightly more expensive than 4-Chlorobenzoic acid.4-Chlorobenzoic acid is a basic and readily available chemical.For large-scale synthesis, the cost of starting materials can be a significant factor.
Potential for Side Reactions The ester group may be susceptible to hydrolysis under the harsh, acidic conditions of chlorosulfonation, potentially reducing the yield.The carboxylic acid is stable to chlorosulfonation. The final esterification is generally a clean and high-yielding reaction.The stability of functional groups to the reaction conditions is a critical consideration for process robustness.
Purification Challenges Purification of the intermediate sulfonyl chloride may be challenging due to its reactivity.The carboxylic acid intermediates are often crystalline and can be purified by simple filtration and washing.Ease of purification directly impacts process time and cost.
Overall Yield Potentially lower due to possible ester hydrolysis.Likely higher due to the stability of the intermediates and the efficiency of the final esterification.A higher overall yield is a key driver for selecting a synthetic route.
Scalability The highly exothermic nature of the chlorosulfonation of the ester requires careful thermal management on a large scale.Similar thermal management is required for the chlorosulfonation step. The esterification is a standard and scalable process.Both routes have scalable steps, but the functional group tolerance in Route 2 may offer a wider processing window.

Conclusion and Recommendation

Both synthetic routes present viable pathways to Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate.

  • Route 1 ("Ester First") offers the advantage of being a shorter synthetic sequence. However, it carries the significant risk of ester hydrolysis during the aggressive chlorosulfonation step, which could negatively impact the overall yield and necessitate more complex purification.

  • Route 2 ("Acid First") involves an additional step but is arguably the more robust and reliable method. The chemical transformations are performed on more stable intermediates, and the final esterification is a well-established and high-yielding reaction. The intermediates in this route are also generally easier to handle and purify.

For research and development purposes, where reliability and purity are often prioritized over the number of steps, Route 2 is the recommended approach . Its predictability and the stability of its intermediates make it a more dependable choice for producing high-quality material. For industrial-scale production, a thorough process optimization of Route 1 could potentially make it more cost-effective if the ester hydrolysis issue can be effectively mitigated. However, without such optimization, Route 2 remains the more conservative and likely successful strategy.

References

  • PubChem. Methyl 4-chlorobenzoate. [Link]

  • University of Toronto. esterification of benzoic acid to methyl benzoate. [Link]

  • SlideShare. Preparation of Methyl Benzoate. [Link]

  • PubChem. Methyl 4-(Chlorosulfonyl)benzoate. [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • Google Patents.
  • YouTube. Methyl Benzoate : Organic Synthesis Fischer Esterification. [Link]

  • YouTube. Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). [Link]

  • Google Patents.
  • International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.